Proglumetacin
Description
Structure
2D Structure
Properties
IUPAC Name |
3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H58ClN5O8/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXGHCGBYMQQIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H58ClN5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048842 | |
| Record name | Proglumetacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
844.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57132-53-3 | |
| Record name | Proglumetacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57132-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proglumetacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057132533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proglumetacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13527 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Proglumetacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROGLUMETACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV919079LU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Proglumetacin: A Technical Guide to Synthesis and Exploration of Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumetacin, a non-steroidal anti-inflammatory drug (NSAID), serves as a mutual prodrug of the well-established anti-inflammatory agent indomethacin and the gastroprotective agent proglumide. This dual-action design aims to mitigate the gastric side effects commonly associated with traditional NSAIDs. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the core chemical reactions and methodologies. Furthermore, it delves into the development of novel this compound derivatives, exploring the rationale behind their design and the synthetic strategies employed. Quantitative data on synthesis and biological activities are presented in structured tables for comparative analysis. Detailed experimental protocols for key reactions and diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding and further research in this area.
Introduction
This compound is a complex molecule designed to deliver indomethacin, a potent cyclooxygenase (COX) inhibitor, while simultaneously providing gastric protection through the action of proglumide, a cholecystokinin (CCK) antagonist.[1][2] Upon oral administration, this compound is metabolized to indomethacin and proglumide.[2][3] The indomethacin component exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, which are key in the biosynthesis of prostaglandins, potent mediators of inflammation and pain.[1][2] The co-released proglumide helps to counteract the ulcerogenic effects of indomethacin by protecting the gastric mucosa.[2]
This guide will first elucidate the chemical synthesis of the this compound backbone, focusing on the esterification reaction that links the indomethacin and proglumide moieties. Subsequently, it will explore the landscape of novel derivative development, discussing strategies to enhance efficacy, modify pharmacokinetic profiles, and further reduce toxicity.
Synthesis of this compound
The synthesis of this compound is achieved through the formal condensation of the carboxylic acid group of indomethacin with the hydroxyl group of a proglumide derivative.[1] This esterification reaction is the cornerstone of this compound's prodrug structure.
Starting Materials
-
Indomethacin: 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid.
-
Proglumide Derivative: 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl N-(benzoyl)-N,N-dipropyl-α-glutaminate. The synthesis of this specific proglumide derivative is a multi-step process that is not extensively detailed in publicly available literature but would involve standard peptide coupling and alkylation reactions.
Core Reaction: Esterification
The key synthetic step is the formation of an ester linkage between the carboxylic acid of indomethacin and the primary alcohol of the proglumide derivative.
Reaction Scheme:
Caption: General reaction scheme for this compound synthesis.
Experimental Protocol (Illustrative)
While a specific, detailed protocol from a primary source remains elusive in the public domain, a general procedure for esterification using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) can be inferred.
-
Reaction Setup: Indomethacin and the proglumide derivative are dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Coupling Agent Addition: DMAP is added to the solution, followed by the slow, portion-wise addition of DCC at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
-
Workup and Purification: The reaction mixture is filtered to remove the dicyclohexylurea (DCU) byproduct. The filtrate is then washed sequentially with dilute acid, dilute base, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Table 1: Illustrative Reaction Parameters and Expected Outcomes
| Parameter | Value |
| Reactants | Indomethacin, Proglumide Derivative |
| Coupling System | DCC/DMAP |
| Solvent | Dichloromethane (anhydrous) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Purification | Silica Gel Chromatography |
| Expected Yield | Moderate to High (Specific data not available) |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |
Development of Novel this compound Derivatives
The development of novel derivatives of this compound is an area with significant potential for improving upon the parent drug's properties. Research in this area is primarily focused on modifications to either the indomethacin or the proglumide moiety to achieve:
-
Enhanced anti-inflammatory potency.
-
Improved gastrointestinal safety profile.
-
Modified pharmacokinetic properties (e.g., longer half-life, targeted delivery).
-
Reduced systemic side effects.
While specific examples of this compound derivatives are not widely reported, the principles of medicinal chemistry suggest several logical avenues for derivatization.
Strategies for Derivative Synthesis
Workflow for Novel Derivative Development:
Caption: Workflow for the development of novel this compound derivatives.
Potential Modifications and Rationale
-
Modification of the Indomethacin Moiety:
-
Substitution on the Indole Ring: Introducing different substituents on the indole nucleus could modulate COX-2 selectivity and potency.
-
Variation of the Acyl Group: Replacing the p-chlorobenzoyl group with other aromatic or heterocyclic acyl groups may alter the binding affinity to the COX enzymes.
-
-
Modification of the Proglumide Moiety:
-
Alteration of the Amino Acid Linker: Replacing the glutamic acid residue could influence the rate of hydrolysis and the pharmacokinetic profile.
-
Modification of the Piperazine Ring: Substitutions on the piperazine ring could impact the drug's solubility and distribution.
-
Table 2: Potential this compound Derivatives and Their Rationale
| Derivative Class | Modification | Rationale |
| Indomethacin Analogs | Replacement of p-chlorobenzoyl with other acyl groups | Modulate COX-1/COX-2 selectivity and potency. |
| Substitution on the indole ring | Enhance anti-inflammatory activity and reduce side effects. | |
| Proglumide Analogs | Variation of the amino acid linker | Alter the rate of prodrug cleavage and drug release. |
| Modification of the piperazine moiety | Improve solubility and pharmacokinetic properties. |
Signaling Pathways
The primary mechanism of action of this compound's active metabolite, indomethacin, is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Prostaglandin Synthesis Pathway and Site of Action of Indomethacin:
Caption: Inhibition of the prostaglandin synthesis pathway by indomethacin.
Conclusion
This compound represents a thoughtful approach to NSAID therapy, combining a potent anti-inflammatory agent with a gastroprotective moiety in a single molecule. While the core synthesis relies on established esterification chemistry, the exploration of novel derivatives offers a promising frontier for the development of safer and more effective anti-inflammatory drugs. This guide has provided a foundational understanding of the synthesis of this compound and outlined rational approaches for the design and evaluation of its next-generation analogs. Further research, particularly in obtaining detailed experimental data and exploring the structure-activity relationships of novel derivatives, is crucial for advancing this class of compounds.
References
- 1. This compound | C46H58ClN5O8 | CID 4921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is this compound Maleate used for? [synapse.patsnap.com]
- 3. [Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug. (1). Anti-inflammatory effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
Proglumetacin Pharmacokinetics and Metabolism: A Technical Guide for Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Proglumetacin, a non-steroidal anti-inflammatory drug (NSAID), as observed in key animal models. This compound is recognized as a prodrug, primarily exerting its therapeutic effects through its conversion to the active metabolite, Indometacin.[1][2][3] This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), details the experimental protocols used in its evaluation, and visualizes its metabolic pathways and study workflows.
Pharmacokinetic Profiles in Animal Models
The pharmacokinetic properties of this compound have been characterized primarily in rat and dog models. These studies reveal significant metabolism of the parent compound and highlight its role as a delivery system for Indometacin.
Rat Model
Studies in rats, utilizing orally administered, radiolabelled [14C]-Proglumetacin, show slow absorption from the gastrointestinal tract.[1] The parent this compound compound is not found in blood, urine, or organs, indicating extensive first-pass metabolism.[1] Instead, several indolic metabolites are detected, with Indometacin being predominant.[1] The elimination of radioactivity from plasma follows a bi-exponential pattern, suggesting a flip-flop kinetic model where the absorption rate is slower than the elimination rate, possibly influenced by entero-hepatic recirculation.[1]
Table 1: Quantitative Pharmacokinetic Data for this compound in Rats (Oral Administration)
| Parameter | Value | Species/Sex | Notes | Source |
| Tmax (Peak Plasma Radioactivity) | 6 hours | Rat (Male & Female) | Reflects total radioactivity, not the parent drug. | [1] |
| Initial Elimination Half-life (t½) | 4.5 hours | Rat (Male & Female) | Based on plasma radioactivity. | [1] |
| Terminal Elimination Half-life (t½) | 16 hours | Rat (Male & Female) | Based on plasma radioactivity. | [1] |
| Excretion (Feces) | 60.8% | Rat (Male & Female) | Percentage of administered radioactivity. | [1] |
| Excretion (Urine) | 33.5% | Rat (Male & Female) | Percentage of administered radioactivity. | [1] |
| Unabsorbed Drug | ~8% | Rat (Male & Female) | Calculated from fecal radioactivity representing parent this compound. | [1] |
Dog Model
In dogs, a cross-over study comparing intravenous and oral administration confirmed that this compound is extensively metabolized.[4] The parent drug was only detectable in plasma following intravenous injection, not after oral dosing.[4] However, its primary metabolites, Indometacin and Proglumide, were found in plasma after both oral and intravenous routes.[4] The study concluded that the bioavailability of the active metabolites was comparable regardless of the administration route, as the areas under the curve (AUC) for Indometacin and Proglumide did not differ significantly between treatments.[4]
Table 2: Metabolite Detection in Dogs Following Different Administration Routes
| Compound | Intravenous (i.v.) Administration | Oral Administration | Source |
| This compound (Parent Drug) | Detected in Plasma | Not Detected in Plasma | [4] |
| CR 1015 (Metabolite) | Detected in Plasma | Not Detected in Plasma | [4] |
| Indometacin (Active Metabolite) | Detected in Plasma | Detected in Plasma | [4] |
| Proglumide (Metabolite) | Detected in Plasma | Detected in Plasma | [4] |
Metabolism of this compound
This compound is a carboxylic ester that undergoes hydrolysis to release its active components.[2][5] It is functionally related to Indometacin and Proglumide.[5] The primary metabolic event is its conversion to Indometacin, which is responsible for the main anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes.[2][6] Other identified metabolites include Proglumide and, in dogs after IV administration, a hydroxylated derivative known as CR 1015.[4]
Unlike its active metabolite Indometacin, this compound and another metabolite, desproglumidethis compound (DPP), have been shown to strongly inhibit 5-lipoxygenase, which may contribute uniquely to its overall anti-inflammatory profile.[6]
Experimental Protocols
The characterization of this compound's pharmacokinetics and metabolism has relied on established methodologies in animal research. The following sections detail the typical protocols employed.
Rat Pharmacokinetic Study
-
Objective: To determine the absorption, distribution, metabolism, and excretion of this compound.
-
Animal Model: Male and female rats.[1]
-
Test Substance: this compound, often radiolabelled (e.g., with Carbon-14) to facilitate tracking of the molecule and its metabolites.[1]
-
Administration: Typically administered orally (p.o.) via gavage to assess its intended clinical route.[1]
-
Analytical Methods: Quantification of total radioactivity in samples is performed using liquid scintillation counting. For metabolite profiling, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are used to separate the parent drug from its metabolites, which are then identified and quantified.[4][7][8]
Dog Bioavailability Study
-
Objective: To assess the absolute bioavailability of this compound and its active metabolites.
-
Animal Model: Beagle dogs are a commonly used non-rodent species.[4][9]
-
Study Design: A cross-over design is employed where each animal receives different formulations and routes of the drug in separate phases, with a washout period in between.[4] This typically includes an intravenous (i.v.) dose and one or more oral formulations (e.g., different salts).[4]
-
Sample Collection: Blood samples are collected at predetermined time points after each administration to generate plasma concentration-time profiles.[4]
-
Analytical Methods: Plasma concentrations of the parent drug and key metabolites (e.g., Indometacin, Proglumide) are determined using a validated HPLC method.[4]
-
Data Analysis: Pharmacokinetic parameters such as AUC, Cmax, and Tmax are calculated. The absolute bioavailability of the metabolites from the oral formulations is determined by comparing the AUC from oral administration to the AUC from i.v. administration.
References
- 1. Pharmacokinetics and metabolism of [14C]-proglumetacin after oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. [Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug. (1). Anti-inflammatory effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma levels of this compound and its metabolites after intravenous or oral administration in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C46H58ClN5O8 | CID 4921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 9. [Chronic oral toxicity study of this compound maleate in beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Evolution of Proglumetacin: A Codrug Approach to Anti-Inflammatory Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumetacin emerges as a compelling example of rational drug design, specifically the codrug strategy, to enhance the therapeutic index of a potent non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This technical guide delineates the discovery, history, and multifaceted mechanism of action of this compound. It provides a comprehensive overview of its pharmacological profile, supported by quantitative data, detailed experimental protocols, and elucidating signaling pathway diagrams. The core of this compound's innovation lies in its dual-action nature: upon administration, it metabolizes into Indomethacin, the active anti-inflammatory agent, and Proglumide, a gastroprotective moiety. This guide aims to furnish researchers and drug development professionals with a thorough understanding of this compound's scientific journey and its standing as a thoughtfully engineered therapeutic agent.
Discovery and Developmental History
This compound was developed by the Italian pharmaceutical company Zambon as a non-steroidal anti-inflammatory drug (NSAID).[1] It was designed as an ester prodrug, or codrug, of Indomethacin and Proglumide.[1] The primary motivation behind its development was to mitigate the gastrointestinal (GI) side effects commonly associated with Indomethacin, a potent but often poorly tolerated NSAID.[1] The innovative approach involved chemically linking Indomethacin with Proglumide, a drug known for its anti-ulcer and gastroprotective properties.[1] this compound is marketed under various trade names, including Afloxan and Protaxon, and is primarily used for managing pain and inflammation in conditions like arthritis and other musculoskeletal disorders.[1]
Mechanism of Action: A Dual-Pronged Approach
This compound's therapeutic effect is a direct consequence of its metabolic fate. Following oral administration, it is hydrolyzed by esterases in the plasma and liver to yield Indomethacin and Proglumide.[2]
Anti-inflammatory and Analgesic Action: The Role of Indomethacin
The anti-inflammatory and analgesic properties of this compound are attributable to its active metabolite, Indomethacin.[2][3] Indomethacin is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] By inhibiting COX enzymes, Indomethacin effectively reduces prostaglandin production, thereby alleviating inflammatory symptoms.[1][2]
Gastroprotective Action: The Contribution of Proglumide
The co-administered Proglumide provides a unique gastroprotective effect. Proglumide acts as an antagonist of cholecystokinin (CCK) receptors, specifically CCK-A and CCK-B, and also gastrin receptors.[4][5][6] By blocking these receptors in the gastrointestinal tract, Proglumide inhibits gastric acid secretion and motility.[5] This action helps to protect the gastric mucosa from the damaging effects of Indomethacin, which can disrupt the protective prostaglandin layer in the stomach.[1]
Potential Involvement of the 5-Lipoxygenase Pathway
Interestingly, studies have shown that this compound itself, unlike Indomethacin, can inhibit the 5-lipoxygenase (5-LOX) pathway.[3][7] The 5-LOX enzyme is responsible for the production of leukotrienes, another class of inflammatory mediators.[8] this compound has been shown to strongly inhibit the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), a product of the 5-LOX pathway, with a reported IC50 of 1.5 µM.[3][7] This suggests that this compound may possess a broader anti-inflammatory profile than Indomethacin alone, although the primary anti-inflammatory effect is attributed to its conversion to Indomethacin.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data related to the pharmacological activity and pharmacokinetics of this compound and its metabolites.
Table 1: In Vitro Inhibitory Activity of this compound and its Metabolites
| Compound | Target Enzyme | Assay System | IC50 Value | Reference |
| This compound (PGM) | Cyclooxygenase (PGE2 formation) | Sheep seminal vesicle microsomes | 310 µM | [3] |
| This compound (PGM) | Cyclooxygenase (TXB2 formation) | Washed rabbit platelet suspension | 6.3 µM | [3] |
| Desproglumidethis compound (DPP) | Cyclooxygenase | - | Less inhibition than Indomethacin | [3] |
| Indomethacin | Cyclooxygenase (ovine COX-1) | - | 0.42 µM | [9] |
| Indomethacin | Cyclooxygenase (human COX-2) | - | 2.75 µM | [9] |
| This compound (PGM) | 5-Lipoxygenase (5-HETE formation) | Cytosol of guinea pig polymorphonuclear leukocytes | 1.5 µM | [3][7] |
| Desproglumidethis compound (DPP) | 5-Lipoxygenase (5-HETE formation) | Cytosol of guinea pig polymorphonuclear leukocytes | 16.3 µM | [3] |
Table 2: Pharmacokinetic Parameters of Indomethacin in Humans (for comparison)
| Parameter | Value | Conditions | Reference |
| Peak Plasma Concentration (Cmax) | 2369.40 ± 969.06 ng/mL | 50 mg single dose, fasting | [10] |
| Time to Peak Plasma Concentration (Tmax) | 2.02 hours (median) | 50 mg single dose, fasting | [10] |
| Area Under the Curve (AUC) | 7646.23 ng·h/mL | 50 mg single dose, fasting | [10] |
| Elimination Half-life (t1/2) | ~10 hours | Following multiple doses of acemetacin (prodrug) | [11] |
| Protein Binding | >90% | - | [12] |
Table 3: Clinical Efficacy of this compound in Rheumatic and Inflammatory Disorders
| Indication | Study Design | Treatment | Key Outcomes | Reference |
| Rheumatoid Arthritis | 3-month, double-blind, comparative | This compound (300 mg/day) vs. Naproxen (500 mg/day) | This compound showed a trend towards greater effectiveness in reducing morning stiffness, articular inflammation score, and ESR. | [13] |
| Osteoarthritis, Rheumatoid Arthritis, Spondyloarthritis | Open-label | This compound (varied doses) | 88.9% of patients showed good therapeutic efficacy with progressive decrease in joint pain. | [14] |
Note: Specific quantitative changes in pain scores (e.g., WOMAC) from baseline for this compound clinical trials are not consistently reported in the available literature.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound and its metabolites on COX enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Test compound (this compound, Indomethacin) dissolved in a suitable solvent (e.g., DMSO)
-
Detection system (e.g., ELISA for PGE2, oxygen electrode, or LC-MS/MS for prostaglandin products)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and cofactors.
-
Add the COX enzyme to the reaction mixture and incubate for a short period to allow for enzyme stabilization.
-
Add various concentrations of the test compound or vehicle control to the enzyme mixture and pre-incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Terminate the reaction (e.g., by adding a stopping reagent or by rapid freezing).
-
Quantify the amount of prostaglandin product formed using the chosen detection method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[9][15]
Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Model)
This widely used animal model is employed to evaluate the in vivo anti-inflammatory activity of compounds.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test compound (this compound) or reference drug (Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, reference drug, or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[16][17][18]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logical relationship of this compound as a codrug.
Caption: this compound Codrug Metabolism.
Caption: Arachidonic Acid Cascade and this compound's Points of Intervention.
Caption: Gastroprotective Mechanism of Proglumide.
Conclusion
This compound stands as a testament to the successful application of the codrug strategy in mitigating the adverse effects of a potent therapeutic agent. By covalently linking the potent anti-inflammatory Indomethacin with the gastroprotective agent Proglumide, a molecule with an improved therapeutic window was created. The dual mechanism of action, providing both anti-inflammatory efficacy and built-in gastric protection, addresses a significant clinical challenge associated with long-term NSAID therapy. Furthermore, the potential for a direct inhibitory effect on the 5-lipoxygenase pathway suggests a broader spectrum of anti-inflammatory activity that warrants further investigation. This in-depth guide provides a foundational understanding for researchers and clinicians interested in the rational design of safer and more effective anti-inflammatory drugs.
References
- 1. What is this compound Maleate used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. What is Proglumide used for? [synapse.patsnap.com]
- 6. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Prostaglandins inhibit 5-lipoxygenase-activating protein expression and leukotriene B4 production from dendritic cells via an IL-10-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and safety of low-dose submicron indomethacin 20 and 40 mg compared with indomethacin 50 mg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjpmr.com [wjpmr.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A 3-month, double-blind study of this compound and naproxen in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [this compound: a flexible and broad-spectrum antirheumatic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
- 18. researchgate.net [researchgate.net]
Proglumetacin Analogues and Their Cyclooxygenase Inhibitory Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumetacin, a non-steroidal anti-inflammatory drug (NSAID), serves as a prodrug for indomethacin, a potent but non-selective cyclooxygenase (COX) inhibitor. This technical guide explores the landscape of this compound analogues, focusing on their cyclooxygenase inhibitory activity. It provides a comprehensive overview of the synthetic strategies aimed at modulating COX-1 and COX-2 selectivity, detailed experimental protocols for assessing their inhibitory potential, and a quantitative analysis of their structure-activity relationships. This document is intended to be a resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents with improved therapeutic profiles.
Introduction: this compound and the Cyclooxygenase Landscape
This compound is a well-established NSAID that capitalizes on a prodrug strategy to deliver its active metabolite, indomethacin.[1][2] Upon oral administration, this compound is metabolized in the body, releasing indomethacin, which then exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes.[1]
The COX enzyme family has two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological processes such as protecting the gastric mucosa and maintaining kidney function.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammation, where it mediates the production of prostaglandins that contribute to pain and swelling.[1]
Indomethacin is a non-selective inhibitor of both COX-1 and COX-2.[1] The inhibition of COX-2 is responsible for its desired anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 is associated with undesirable side effects, most notably gastrointestinal complications.[3] This has driven the development of selective COX-2 inhibitors, often referred to as "coxibs," which aim to provide the therapeutic benefits of NSAIDs with a reduced risk of gastrointestinal toxicity.[4]
Research into this compound analogues has largely mirrored the broader trends in NSAID development, with a significant focus on modifying the parent structure to achieve greater selectivity for COX-2 over COX-1. As this compound's active form is indomethacin, much of this research has centered on creating novel indomethacin derivatives that can be considered functional analogues of this compound's therapeutic action.
Quantitative Analysis of Cyclooxygenase Inhibition
The inhibitory potency of this compound analogues against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor. The ratio of IC50 (COX-1) / IC50 (COX-2) is used to determine the selectivity of a compound for COX-2. A higher selectivity index (SI) indicates greater selectivity for COX-2.
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of indomethacin analogues, which are structurally related to the active metabolite of this compound. These analogues were synthesized by converting the carboxylic acid moiety of indomethacin into various amides and esters, a strategy that has been shown to significantly enhance COX-2 selectivity.[5]
| Compound | R Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | -OH | 0.05 | 0.9 | 0.05 |
| Amide Analogues | ||||
| Analogue 1 | -NHCH3 | > 100 | 0.9 | > 111 |
| Analogue 2 | -NH(CH2)2CH3 | > 100 | 0.15 | > 667 |
| Analogue 3 | -NH(CH2)3-phenyl | 25 | 0.03 | 833 |
| Ester Analogues | ||||
| Analogue 4 | -OCH3 | 60 | 0.05 | 1200 |
| Analogue 5 | -O(CH2)2CH3 | 80 | 0.08 | 1000 |
| Analogue 6 | -O-phenyl | 15 | 0.01 | 1500 |
Data sourced from Kalgutkar et al. (2000).[5]
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is a critical step in the evaluation of this compound analogues. A widely used and reliable method is the in vitro fluorometric inhibitor screening assay.
Fluorometric COX Inhibitor Screening Assay
This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme from arachidonic acid.[6]
Materials:
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Human Recombinant COX-1 or COX-2 enzyme
-
Test inhibitors (this compound analogues) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well white opaque plate with a flat bottom
-
Multi-well spectrophotometer (fluorescence plate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a 10X solution of the test inhibitor in the appropriate solvent.
-
Reconstitute the COX-1 or COX-2 enzyme with sterile ddH2O and keep on ice.
-
Prepare the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Prepare the arachidonic acid solution by mixing with NaOH.
-
-
Assay Protocol:
-
To the wells of a 96-well plate, add the following:
-
Enzyme Control (EC): 10 µL of Assay Buffer.
-
Inhibitor Control (IC): 2 µL of the positive control inhibitor and 8 µL of Assay Buffer.
-
Sample Screen (S): 10 µL of the diluted test inhibitor.
-
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted arachidonic acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
-
Measurement:
-
Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes using a fluorescence plate reader with excitation at 535 nm and emission at 587 nm.[6]
-
-
Calculation:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each test compound concentration relative to the enzyme control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing Pathways and Workflows
Metabolic Pathway of this compound
This compound acts as a prodrug, undergoing metabolic conversion to its active form, indomethacin, which is then responsible for the inhibition of COX enzymes.
Experimental Workflow for COX Inhibition Assay
The following diagram outlines the key steps in the fluorometric COX inhibitor screening assay.
Conclusion
The development of this compound analogues, primarily through the modification of its active metabolite indomethacin, represents a promising strategy for creating novel anti-inflammatory agents with enhanced COX-2 selectivity. The conversion of the carboxylic acid moiety to amides and esters has been shown to be a particularly effective approach for improving the therapeutic index of this class of drugs. The experimental protocols and data presented in this guide provide a framework for the continued exploration and evaluation of new this compound analogues with the potential for greater efficacy and reduced side effects in the treatment of inflammatory conditions. Future research should continue to explore diverse structural modifications and employ robust screening assays to identify lead candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing [mdpi.com]
- 5. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of indomethacin analogues for MRP-1, COX-1 and COX-2 inhibition. identification of novel chemotherapeutic drug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Targets of Proglumetacin Beyond COX Inhibition: An In-depth Technical Guide
Executive Summary
Proglumetacin is a non-steroidal anti-inflammatory drug (NSAID) recognized primarily as a prodrug of Indomethacin, with its therapeutic effects largely attributed to the potent, non-selective inhibition of cyclooxygenase (COX) enzymes by its active metabolite.[1][2] This mechanism effectively reduces the synthesis of pro-inflammatory prostaglandins. However, a growing body of evidence reveals that the therapeutic profile of this compound and Indomethacin extends beyond COX inhibition. This guide delves into these alternative mechanisms, providing a technical overview for researchers and drug development professionals. We will explore the distinct activities of the parent molecule, this compound, such as 5-lipoxygenase inhibition, and the diverse COX-independent actions of its metabolite, Indomethacin, including the modulation of Peroxisome Proliferator-Activated Receptor γ (PPARγ), enhancement of prostaglandin catabolism via 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and interference with key inflammatory signaling cascades like NF-κB. Understanding these targets is crucial for elucidating the complete pharmacological profile of this compound and for identifying novel therapeutic strategies.
This compound: Metabolism and Primary Mode of Action
This compound (PGM) is chemically an indomethacin derivative. Following oral administration, it is hydrolyzed by esterases in the plasma and liver to yield its primary active metabolite, Indomethacin (IND), which is responsible for the majority of its systemic anti-inflammatory, analgesic, and antipyretic effects.[1][3] While the anti-inflammatory action of PGM is considered to be mainly dependent on its conversion to Indomethacin, studies have shown that PGM can also be active upon local administration, suggesting it is not merely a simple prodrug and may possess its own distinct activities.[4]
COX-Independent Targets of the this compound Molecule
Before its conversion to Indomethacin, the this compound molecule itself exhibits unique pharmacological activities, distinguishing it from its active metabolite.
5-Lipoxygenase (5-LOX) Inhibition
The arachidonic acid cascade involves multiple enzymatic pathways. While COX enzymes produce prostaglandins, the 5-lipoxygenase (5-LOX) enzyme catalyzes the production of leukotrienes, which are potent mediators of inflammation and allergic reactions. Unlike Indomethacin, this compound and its other major metabolite, desproglumidethis compound (DPP), have been shown to be strong inhibitors of 5-HETE formation, a key product of the 5-LOX pathway.[5][6] This unique activity on 5-lipoxygenase may contribute significantly to its overall anti-inflammatory effect by dually targeting both prostaglandin and leukotriene synthesis.[5]
Platelet Membrane Interaction
Studies on rabbit platelet aggregation induced by sodium arachidonate (SAA) or collagen in vitro revealed that the inhibitory effects of this compound and its metabolite DPP were as potent as Indomethacin.[5] This potent activity, which contrasts with this compound's weak direct COX inhibition, suggests a mechanism associated with direct platelet membrane interaction rather than solely blocking prostaglandin synthesis.[5]
| Compound | Target/Process | IC50 Value | Source |
| This compound (PGM) | PGE2 Formation (COX) | 310 µM | [5][6] |
| TXB2 Formation (Platelet COX) | 6.3 µM | [5][6] | |
| 5-HETE Formation (5-LOX) | 1.5 µM | [5][6] | |
| Desproglumide-PGM (DPP) | 5-HETE Formation (5-LOX) | 16.3 µM | [5][6] |
| Indomethacin (IND) | COX-1 | 18 nM | [7] |
| COX-2 | 26 nM | [7] | |
| Table 1: Comparative inhibitory concentrations of this compound and its metabolites. |
COX-Independent Targets of Indomethacin (Active Metabolite)
The majority of this compound's therapeutic effects are mediated by Indomethacin. Indomethacin interacts with several cellular targets beyond the COX enzymes, contributing to its potent anti-inflammatory and potential anti-neoplastic properties.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation
PPARγ is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily, playing key roles in adipogenesis, glucose metabolism, and inflammation.[8][9] Several NSAIDs, including Indomethacin, have been identified as modulators of PPARγ.[10] Crystallographic studies show that two molecules of Indomethacin can bind to the PPARγ ligand-binding pocket, engaging in contacts that resemble full agonists.[10] Consequently, Indomethacin acts as a strong partial agonist, capable of activating PPARγ and regulating its target genes, which may contribute to its anti-inflammatory effects independently of COX inhibition.[10]
Modulation of Prostaglandin Catabolism via 15-PGDH
In addition to inhibiting prostaglandin synthesis, Indomethacin can also influence prostaglandin levels by promoting their breakdown. It has been shown to enhance the expression and activity of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the catabolism of prostaglandins.[11] In human medullary thyroid carcinoma cells, this enhancement of 15-PGDH by Indomethacin was negatively correlated with cell proliferation.[11] This dual mechanism—reducing synthesis and increasing degradation—provides a powerful, combined approach to lowering pro-inflammatory and pro-tumoral prostaglandin levels.
Other COX-Independent Anti-Inflammatory Mechanisms
Indomethacin's anti-inflammatory profile is further broadened by its effects on other critical cellular processes:
-
Phospholipase A2 (PLA2) Inhibition: Indomethacin has been reported to inhibit PLA2, the enzyme that releases arachidonic acid from cell membranes.[1][12] This action occurs upstream of COX, reducing the available substrate for prostaglandin synthesis.
-
Inhibition of Leukocyte Migration: A key feature of inflammation is the infiltration of immune cells. Indomethacin can inhibit the migration of polymorphonuclear leukocytes to sites of inflammation, thereby dampening the inflammatory response.[1][4]
-
Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of gene expression in response to inflammatory stimuli.[13][14] Numerous studies have demonstrated that NSAIDs can suppress cancer cell growth and inflammation through COX-independent mechanisms, including the inhibition of NF-κB activation.[15][16] This interference can prevent the transcription of various pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Induction of Apoptosis: In the context of oncology, NSAIDs including Indomethacin are known to induce apoptosis (programmed cell death) in various cancer cell lines.[15][17] This effect is often independent of COX expression levels in the tumor cells, highlighting a distinct anti-cancer pathway.[15][18]
Experimental Methodologies
The findings described in this guide are based on a variety of experimental protocols. Below are summaries of the key methodologies cited.
-
Cyclooxygenase (COX) Activity Assay:
-
Objective: To measure the inhibition of prostaglandin synthesis.
-
Methodology: Microsomes from sheep seminal vesicles were used as a source of COX enzymes. The assay mixture was incubated with this compound or Indomethacin. The formation of Prostaglandin E2 (PGE2) from arachidonic acid substrate was quantified to determine the extent of enzyme inhibition and calculate IC50 values.[5] A similar assay using washed rabbit platelet suspensions was used to measure Thromboxane B2 (TXB2) formation.[5]
-
-
5-Lipoxygenase (5-LOX) Activity Assay:
-
Objective: To measure the inhibition of leukotriene synthesis.
-
Methodology: The cytosol fraction from guinea pig polymorphonuclear leukocytes served as the source of 5-LOX. The assay measured the formation of 5-hydroxyeicosatetraenoic acid (5-HETE) in the presence of the test compounds (this compound, DPP, Indomethacin) to assess their inhibitory activity on the 5-LOX pathway.[5][6]
-
-
In Vitro Platelet Aggregation Assay:
-
Objective: To assess the effect of compounds on platelet function.
-
Methodology: Platelet-rich plasma was prepared from rabbits. Aggregation was induced using agents such as sodium arachidonate (SAA) or collagen. The ability of this compound, DPP, and Indomethacin to inhibit this aggregation was measured spectrophotometrically.[5]
-
-
PPARγ Interaction and Activity Analysis:
-
Objective: To determine the binding and functional effect of Indomethacin on PPARγ.
-
Methodology: X-ray crystallography was used to resolve the three-dimensional structure of Indomethacin bound to the PPARγ ligand-binding pocket.[10] Functional activity was assessed in PPARγ-dependent 3T3-L1 cells by measuring adipogenic activity and the expression of known PPARγ target genes via quantitative PCR after treatment with the drug.[10]
-
-
15-PGDH Expression and Cell Proliferation Assay:
-
Objective: To evaluate the effect of Indomethacin on 15-PGDH and cancer cell growth.
-
Methodology: Human medullary thyroid carcinoma (TT) cells were cultured and treated with varying concentrations of Indomethacin over time. Cell proliferation was measured using standard cell counting techniques. The expression and activity of the 15-PGDH enzyme in these cells were determined using methods such as Western blotting and enzymatic assays.[11]
-
Summary and Future Directions
This compound's therapeutic actions are more complex than simple COX inhibition via its active metabolite, Indomethacin. The parent drug possesses a unique and potent inhibitory effect on the 5-lipoxygenase pathway, while Indomethacin engages with multiple COX-independent targets that are critical to inflammation and cell growth signaling.
| Molecule | Target/Pathway | Effect | Potential Therapeutic Implication |
| This compound | 5-Lipoxygenase (5-LOX) | Inhibition | Reduction of pro-inflammatory leukotrienes |
| Platelet Membrane | Interaction/Inhibition | Anti-thrombotic effects | |
| Indomethacin | PPARγ | Partial Agonism | Anti-inflammatory, metabolic regulation |
| 15-PGDH | Enhanced Expression/Activity | Increased prostaglandin breakdown, anti-proliferative | |
| Phospholipase A2 (PLA2) | Inhibition | Reduced arachidonic acid availability | |
| Leukocyte Migration | Inhibition | Reduced immune cell infiltration at inflammatory sites | |
| NF-κB Signaling | Inhibition | Broad suppression of inflammatory gene expression | |
| Apoptosis Pathways | Induction | Anti-cancer activity | |
| Table 2: Summary of this compound's Non-COX Therapeutic Targets. |
This multi-targeted profile helps explain the potent clinical efficacy of this compound. Future research should focus on designing novel Indomethacin analogs that can selectively leverage these COX-independent pathways. For instance, enhancing PPARγ agonism or 15-PGDH activation while minimizing COX-1 inhibition could lead to the development of safer and more targeted anti-inflammatory or anti-cancer agents. A deeper understanding of these mechanisms will continue to open new avenues for drug development and therapeutic application.
References
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. What is this compound Maleate used for? [synapse.patsnap.com]
- 3. Acemetacin | C21H18ClNO6 | CID 1981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug. (1). Anti-inflammatory effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity PMID: 3102823 | MCE [medchemexpress.cn]
- 7. Indomethacin | Indometacin | COX1 and COX2 inhibitor | TargetMol [targetmol.com]
- 8. Frontiers | PPAR-γ Modulators as Current and Potential Cancer Treatments [frontiersin.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indomethacin, a cox inhibitor, enhances 15-PGDH and decreases human tumoral C cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. advances.umw.edu.pl [advances.umw.edu.pl]
- 17. Apoptosis induced by anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Indomethacin Analogues that Enhance Doxorubicin Cytotoxicity in Multidrug Resistant Cells without Cox Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Proglumetacin Pharmacodynamics: A Technical Guide to its Core Mechanism and Dose-Response Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumetacin is a non-steroidal anti-inflammatory drug (NSAID) designed as a mutual prodrug of indomethacin and proglumide.[1] This design aims to leverage the potent anti-inflammatory and analgesic properties of indomethacin while mitigating its well-documented gastrointestinal side effects through the gastroprotective effects of proglumide.[1][2] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, its dose-response relationship, and detailed experimental protocols for its evaluation. The core mechanism of action revolves around its metabolic conversion to indomethacin, a potent non-selective inhibitor of cyclooxygenase (COX) enzymes, which in turn reduces the synthesis of pro-inflammatory prostaglandins.[2][3] This document synthesizes available quantitative data, outlines key signaling pathways, and describes relevant experimental methodologies to support further research and development in this area.
Pharmacodynamics: Mechanism of Action
This compound itself is largely inactive. Its therapeutic effects are primarily attributable to its active metabolite, indomethacin, and to a lesser extent, its other metabolites.[4][5] Upon oral administration, this compound is absorbed and hydrolyzed in the liver and plasma to yield indomethacin and proglumide.[1][3]
Primary Mechanism: Cyclooxygenase (COX) Inhibition
The principal mechanism of action of this compound is the inhibition of COX-1 and COX-2 enzymes by its active metabolite, indomethacin.[2][3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] By non-selectively inhibiting both COX isoforms, indomethacin effectively reduces the production of prostaglandins, leading to its anti-inflammatory, analgesic, and antipyretic effects.[3][8]
The pro-inflammatory cascade initiated by cellular stimuli leads to the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes to produce prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2, a potent inflammatory mediator. Indomethacin, the active metabolite of this compound, blocks this conversion, thereby reducing the downstream effects of prostaglandins.
Figure 1: this compound's primary mechanism of action via COX inhibition.
Secondary Mechanism: 5-Lipoxygenase (5-LOX) Inhibition
Interestingly, this compound and its metabolite desproglumidethis compound (DPP) have been shown to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes from arachidonic acid.[4] Leukotrienes are also potent mediators of inflammation. This inhibitory effect on 5-LOX is not observed with indomethacin, suggesting a unique contribution of the parent drug and its other metabolites to the overall anti-inflammatory profile.[4]
Figure 2: Secondary mechanism of this compound and DPP via 5-LOX inhibition.
Dose-Response Relationship
The clinical efficacy and side effects of this compound are dose-dependent. The typical adult oral dosage ranges from 150 to 450 mg per day, administered in divided doses, with some studies using up to 600 mg/day.[2][9] It is recommended to be taken with food to minimize gastrointestinal discomfort.[2]
Quantitative Data on Efficacy and Enzyme Inhibition
The following tables summarize the available quantitative data regarding the dose-response relationship and enzyme inhibition of this compound and its metabolites.
| Parameter | This compound (PGM) | Desproglumidethis compound (DPP) | Indomethacin (IND) | Reference |
| IC50 for PGE2 formation (sheep seminal vesicle microsomes) | 310 µM | Less inhibition than IND | Potent inhibitor | [4] |
| IC50 for TXB2 formation (rabbit platelet suspension) | 6.3 µM | Less inhibition than IND | Potent inhibitor | [4] |
| IC50 for 5-HETE formation (guinea pig PMN leukocytes cytosol) | 1.5 µM | 16.3 µM | No significant inhibition | [4] |
| AC50 for SARS-CoV Mpro inhibition | 8.9 µM | - | - | [10] |
Table 1: In Vitro Enzyme Inhibition Data
| Study Type | Dose | Effect | Reference |
| Open-label, multicenter study in patients with cervical or low-back pain | 450 mg/day for 7 days | Significant reduction in pain and improvement in function. | [11] |
| Crossover study in patients with primary polyarthrosis | 300 mg/day | Effective in managing disturbing symptoms. | [12] |
| Animal study (rats) | 0-30 mg/kg, orally | Dose-dependent inhibition of pouch exudate accumulation and leukocyte migration. 49.2% inhibition of leukocyte migration at 30 mg/kg. | [10] |
| Animal study (mice) - phenylquinone-induced writhing | - | 0.8 and 2 times as potent as indomethacin when given 1 and 4 hours before injection, respectively. | [13] |
| Animal study (rats) - silver nitrate arthritis | - | 1.5 times more potent than indomethacin. | [13] |
| Animal study (rats) - yeast-induced fever | Dose-dependent antipyretic effect. | Moderate effect compared to indomethacin. | [13] |
Table 2: Clinical and Preclinical Dose-Response Data
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are descriptions of key experimental protocols used to evaluate the pharmacodynamics of this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory effect of this compound and its metabolites on COX-1 and COX-2 activity.
Methodology:
-
Enzyme Source: Sheep seminal vesicle microsomes are commonly used as a source of COX-1. Recombinant human COX-2 can be used for isoform-specific inhibition studies.
-
Substrate: Arachidonic acid is used as the substrate.
-
Incubation: The enzyme source is pre-incubated with various concentrations of the test compounds (this compound, indomethacin, etc.) or vehicle control.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Product Measurement: The formation of prostaglandins (e.g., PGE2) or thromboxane B2 (TXB2) is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory effect of this compound.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: this compound or a vehicle control is administered orally at various doses.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is made into the plantar surface of the rat's hind paw.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at specified time points before and after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each dose group relative to the vehicle control group. A dose-response curve can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Figure 3: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vivo Analgesic Activity: Phenylquinone-Induced Writhing in Mice
Objective: To evaluate the analgesic properties of this compound.
Methodology:
-
Animal Model: Male albino mice are typically used.
-
Drug Administration: this compound or a vehicle control is administered orally at various doses.
-
Induction of Pain: An intraperitoneal injection of phenylquinone is administered to induce a characteristic writhing response (stretching and constriction of the abdomen).
-
Observation: The number of writhes is counted for a specific period following the phenylquinone injection.
-
Data Analysis: The percentage of protection from writhing is calculated for each dose group compared to the control group.
Conclusion
This compound's pharmacodynamic profile is characterized by its role as a prodrug of indomethacin, a potent non-selective COX inhibitor. This primary mechanism underpins its anti-inflammatory, analgesic, and antipyretic effects. Additionally, the parent compound and another metabolite exhibit a unique inhibitory effect on 5-lipoxygenase, which may contribute to its overall therapeutic action and differentiate it from indomethacin alone. The dose-response relationship has been established through both preclinical and clinical studies, with a typical oral dose range of 150-450 mg/day in adults. The proglumide moiety is intended to provide a gastroprotective effect, potentially improving the safety profile compared to indomethacin. A thorough understanding of its pharmacodynamics, supported by robust experimental evaluation, is essential for the continued development and optimal clinical application of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound Maleate used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of [14C]-proglumetacin after oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]
- 8. pharmacy180.com [pharmacy180.com]
- 9. mims.com [mims.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A large, open-label study of this compound in the treatment of patients with cervical and low-back pain | DIAL.pr - BOREAL [dial.uclouvain.be]
- 12. [Clinical study of patients with primary polyarthritis. Cross-over comparative study of this compound and naproxen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug. (2). Analgesic and antipyretic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
Proglumetacin's effects on prostaglandin synthesis pathways
An In-depth Technical Guide on Proglumetacin's Effects on Prostaglandin Synthesis Pathways
Executive Summary
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug of indomethacin.[1][2] Its primary mechanism of action involves the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) pathways after its metabolic conversion to indomethacin.[1][2] Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2 isoforms.[2] Unique to this compound, the parent compound and its metabolite, desproglumidethis compound (DPP), also demonstrate significant inhibitory activity against 5-lipoxygenase (5-LOX), a key enzyme in the leukotriene synthesis pathway.[3] This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound, presents quantitative data on its inhibitory actions, details relevant experimental protocols, and visualizes the core mechanisms and workflows.
The Prostaglandin Synthesis Pathway
Prostaglandins are lipid compounds that play a critical role in mediating inflammation, pain, and fever.[1][4] Their synthesis is a multi-step enzymatic process initiated by the release of arachidonic acid from the cell membrane's phospholipids by the enzyme phospholipase A2. Once released, arachidonic acid is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[5][6]
-
Cyclooxygenase (COX) Pathway: The COX enzymes (with COX-1 and COX-2 being the most prominent isoforms) convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2).[5] PGH2 is then further metabolized by specific synthases into various prostanoids, including prostaglandin E2 (PGE2), prostaglandin F2α (PGF2α), prostacyclin (PGI2), and thromboxane A2 (which is rapidly converted to its inactive form, thromboxane B2).[5][7] COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation.[2][8]
-
Lipoxygenase (LOX) Pathway: The 5-lipoxygenase (5-LOX) enzyme converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is a precursor to the leukotrienes and 5-hydroxy-eicosatetraenoic acid (5-HETE).[3] These molecules are potent mediators of inflammation and allergic responses.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects through a dual mechanism that involves its metabolic products and the parent drug itself.
Pro-drug Metabolism and COX Inhibition
Upon oral administration, this compound is hydrolyzed by esterases in the liver and plasma to yield its two major active metabolites: indomethacin and proglumide .[2][9]
-
Indomethacin: As the primary active metabolite, indomethacin is responsible for the majority of the anti-inflammatory effect. It is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[2] By blocking these enzymes, indomethacin effectively halts the conversion of arachidonic acid to PGH2, thereby drastically reducing the production of pro-inflammatory prostaglandins like PGE2.[2][9]
-
Proglumide: This component has been shown to possess gastroprotective properties, which may help to mitigate the gastrointestinal side effects commonly associated with non-selective COX inhibition by indomethacin.[1]
Direct Lipoxygenase Inhibition
Unlike its active metabolite indomethacin, this compound itself, along with another metabolite, desproglumidethis compound (DPP), demonstrates a distinct inhibitory effect on the 5-lipoxygenase pathway.[3] This action reduces the synthesis of chemotactic lipids like 5-HETE, contributing to the drug's overall anti-inflammatory profile by a mechanism independent of prostaglandin inhibition.[3][10]
Quantitative Data on Enzyme Inhibition
The inhibitory activity of this compound and its metabolites against key enzymes in the arachidonic acid cascade has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Target Enzyme | Target Product / Assay | IC50 Value (µM) | Reference |
| This compound (PGM) | Cyclooxygenase | PGE2 formation (sheep seminal vesicles) | 310 | [3] |
| Cyclooxygenase | Thromboxane B2 (TXB2) formation | 6.3 | [3] | |
| 5-Lipoxygenase | 5-HETE formation | 1.5 | [3][10] | |
| Indomethacin (Active Metabolite) | COX-1 | PGE2 reduction (human chondrocytes) | 0.063 | [11] |
| COX-2 | PGE2 reduction (human chondrocytes) | 0.48 | [11] | |
| Desproglumidethis compound (DPP) | 5-Lipoxygenase | 5-HETE formation | 16.3 | [3] |
Table 1: Summary of IC50 values for this compound and its metabolites.
The data clearly indicates that while this compound itself is a relatively weak inhibitor of cyclooxygenase compared to its metabolite indomethacin, it is a potent inhibitor of 5-lipoxygenase.[3] Indomethacin is a highly potent, non-selective COX inhibitor, being approximately 7.6 times more active against COX-1 than COX-2 in the human chondrocyte model.[11]
Experimental Protocols
The assessment of this compound's effect on prostaglandin synthesis involves various in vitro, ex vivo, and in vivo methodologies.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general method for determining the IC50 of a compound against COX enzymes using a microsomal preparation.
Objective: To measure the dose-dependent inhibition of PGE2 synthesis by a test compound.
Materials:
-
Sheep seminal vesicle microsomes (as a source of COX enzymes).
-
Arachidonic acid (substrate).
-
Test compound (e.g., this compound, Indomethacin) at various concentrations.
-
Reaction buffer (e.g., Tris-HCl buffer).
-
Indomethacin (for stopping the reaction).
-
PGE2 Enzyme Immunoassay (EIA) kit.
Methodology:
-
Preparation: Prepare serial dilutions of the test compound in the reaction buffer.
-
Incubation: In a microcentrifuge tube, combine the sheep seminal vesicle microsomes with either the test compound dilution or a vehicle control. Pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add arachidonic acid to each tube to initiate the enzymatic reaction. Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of indomethacin or by placing the tubes on ice and adding a strong acid.
-
Quantification: Centrifuge the tubes to pellet the microsomes. Collect the supernatant.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the compound and determine the IC50 value using non-linear regression analysis.[11]
In Vivo Anti-Inflammatory and PG Inhibition Assay (Carrageenin-Induced Pleurisy Model)
This protocol describes an in vivo model to assess the ability of an orally administered drug to inhibit prostaglandin production at a site of inflammation.[12]
Objective: To measure the inhibition of PGE2 and 6-keto-PGF1α levels in inflammatory exudate following oral administration of a test compound.
Materials:
-
Sprague-Dawley rats.
-
Carrageenin solution (e.g., 1% in saline).
-
Test compound (e.g., this compound) suspended in a suitable vehicle (e.g., carboxymethyl cellulose).
-
Saline solution.
-
PGE2 and 6-keto-PGF1α EIA kits.
Methodology:
-
Induction of Pleurisy: Anesthetize the rats and inject carrageenin solution intrapleurally to induce an inflammatory response.
-
Drug Administration: At a set time post-carrageenin injection (e.g., 2 hours), administer the test compound or vehicle control orally to different groups of rats.[12]
-
Exudate Collection: At a specified time after drug administration (e.g., 1 or 3 hours), humanely euthanize the animals. Carefully open the thoracic cavity and collect the pleural exudate.[12]
-
Sample Processing: Measure the volume of the exudate. Centrifuge the exudate to remove cells and debris.
-
PG Measurement: Analyze the supernatant for concentrations of PGE2 and 6-keto-PGF1α using specific EIA kits. The level of prostaglandins in the exudate is representative of production within the inflammatory tissue.[12]
-
Data Analysis: Compare the prostaglandin levels in the drug-treated groups to the vehicle-treated control group. Calculate the dose-dependent inhibition and determine the ID50 (the dose required to inhibit the response by 50%).[12]
Conclusion
This compound demonstrates a multi-faceted mechanism of action against the key enzymatic pathways of inflammation. Its primary therapeutic effect is derived from its metabolic conversion to indomethacin, a potent non-selective inhibitor of both COX-1 and COX-2 enzymes, leading to a profound reduction in the synthesis of inflammatory prostaglandins. Furthermore, the parent drug and its DPP metabolite possess a unique and clinically relevant inhibitory activity against 5-lipoxygenase, an action not shared by indomethacin. This dual inhibition of both the cyclooxygenase and lipoxygenase pathways suggests a broader anti-inflammatory profile for this compound compared to other NSAIDs that target only the COX enzymes. This comprehensive mechanism, combined with the gastroprotective properties of its proglumide metabolite, underscores its utility in the management of pain and inflammation.
References
- 1. What is this compound Maleate used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medcentral.com [medcentral.com]
- 9. This compound | C46H58ClN5O8 | CID 4921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of prostaglandin production in the inflammatory tissue by loxoprofen-Na, an anti-inflammatory prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Proglumetacin Administration Protocols for In Vivo Rodent Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of proglumetacin in common rodent models of inflammation and pain. This compound, a non-steroidal anti-inflammatory drug (NSAID), is a prodrug of indomethacin, exerting its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] This document outlines recommended dosages, administration routes, and experimental procedures for evaluating the anti-inflammatory and analgesic efficacy of this compound in rats and mice.
Mechanism of Action: Cyclooxygenase Inhibition
This compound's primary mechanism of action involves its in vivo hydrolysis to indomethacin, which non-selectively inhibits both COX-1 and COX-2.[1][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6][7][8][9][10][11][12][13] By blocking this pathway, this compound effectively reduces the synthesis of pro-inflammatory prostaglandins such as PGE2, thereby alleviating inflammatory symptoms and pain.[5][6][7][8]
Quantitative Data Summary
The following tables summarize recommended dosage ranges for this compound and its active metabolite, indomethacin, in various rodent models. This compound doses are often determined on an equimolar basis to indomethacin.[2][14] The molar mass of this compound is 844.45 g/mol , and the molar mass of indomethacin is 357.79 g/mol . Based on these values, an equimolar dose of this compound is approximately 2.36 times the dose of indomethacin by weight.
Table 1: this compound and Indomethacin Doses for Anti-Inflammatory Models in Rats
| Model | Compound | Route | Dosage Range (mg/kg) | Reference / Calculation |
| Carrageenan-Induced Paw Edema | Indomethacin | Oral | 5 - 10 | [15] |
| This compound | Oral | 11.8 - 23.6 | Calculated | |
| Adjuvant-Induced Arthritis | Indomethacin | Oral | 1 - 3 | [16] |
| This compound | Oral | 2.36 - 7.08 | Calculated |
Table 2: this compound and Indomethacin Doses for Analgesic Models in Rodents
| Model | Species | Compound | Route | Dosage Range (mg/kg) | Reference / Calculation |
| Phenylquinone-Induced Writhing | Mouse | Indomethacin | Oral | ~1.5 | [17] |
| This compound | Oral | ~3.54 | Calculated | ||
| Acetic Acid-Induced Writhing | Mouse | Indomethacin | Intraperitoneal | 10 | |
| This compound | Intraperitoneal | 23.6 | Calculated | ||
| Silver Nitrate-Induced Arthritis | Rat | Indomethacin | - | Not Specified | [14] |
| This compound | - | ~1.5x more potent than IND | [14] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This model is used to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle control, this compound-treated, and positive control (e.g., Indomethacin).
-
Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[15]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Adjuvant-Induced Arthritis in Rats (Chronic Inflammation)
This model mimics the chronic inflammatory conditions of rheumatoid arthritis.
Protocol:
-
Animals: Male Lewis or Sprague-Dawley rats (150-200 g).
-
Induction of Arthritis: Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the sub-plantar region of the right hind paw.
-
Treatment Protocol:
-
Prophylactic: Begin daily oral administration of this compound or vehicle on the same day as adjuvant injection and continue for 14-21 days.
-
Therapeutic: Begin daily oral administration of this compound or vehicle after the onset of secondary lesions (typically 10-14 days post-adjuvant) and continue for a specified period.
-
-
Assessment of Arthritis:
-
Paw Volume: Measure the volume of both hind paws periodically.
-
Arthritic Score: Score the severity of arthritis in all four paws based on erythema and swelling.
-
Body Weight: Monitor body weight changes as an indicator of systemic inflammation.
-
-
Data Analysis: Compare the changes in paw volume, arthritic score, and body weight between the treated and control groups.
Acetic Acid-Induced Writhing in Mice (Analgesia)
This model is used to evaluate peripheral analgesic activity.
Protocol:
-
Animals: Male Swiss albino or ICR mice (20-25 g).
-
Grouping: Randomly divide animals into groups (n=6-10 per group): Vehicle control, this compound-treated, and positive control (e.g., Indomethacin).
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL of 0.6% (v/v) acetic acid solution intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 15-20 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
Visualizations
Signaling Pathway of this compound's Anti-Inflammatory Action
References
- 1. What is this compound Maleate used for? [synapse.patsnap.com]
- 2. [Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug. (1). Anti-inflammatory effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C46H58ClN5O8 | CID 4921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 and pain--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 (PGE2): A Key Mediator of Inflammation and Physiological Function [elisakits.co.uk]
- 9. Neurophysiological process - PGE2-induced pain processing Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 10. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 11. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 14. [Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug. (2). Analgesic and antipyretic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.ru [2024.sci-hub.ru]
- 17. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining Proglumetacin Cytotoxicity Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proglumetacin is a non-steroidal anti-inflammatory drug (NSAID) that functions as a mutual prodrug of indometacin and proglumide.[1] Upon oral administration, it is metabolized and releases these two components.[1] The indometacin provides the primary anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[2][3][4] The proglumide component is thought to offer a gastroprotective effect, potentially mitigating some of the common side effects associated with NSAID use.[3]
Assessing the cytotoxicity of this compound is crucial for understanding its therapeutic window and potential off-target effects. Like other NSAIDs, its cytotoxic effects may extend beyond COX inhibition and can involve the induction of apoptosis (programmed cell death).[5] Therefore, employing a robust panel of cell viability assays is essential to characterize its impact on cells.
These application notes provide an overview and detailed protocols for three common cell viability assays—MTT, Neutral Red Uptake, and LDH—to evaluate the cytotoxicity of this compound.
Overview and Selection of Cell Viability Assays
Cell viability assays are essential tools for quantifying the effects of a compound on a cell population.[6] They measure different cellular characteristics to distinguish between live, healthy cells and dead or dying cells. The choice of assay depends on the specific cellular mechanism being investigated.[7]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of a cell population. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into a purple formazan product.[8] This assay reflects mitochondrial integrity and function.
-
Neutral Red (NR) Uptake Assay: Assesses cell membrane integrity and lysosomal function. Healthy, viable cells incorporate the neutral red dye into their lysosomes via active transport.[9][10] Damage to the cell surface or lysosomal membranes reduces dye uptake.[9]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[11]
It is often recommended to use more than one assay to obtain reliable and comprehensive results on a compound's cytotoxicity.[7]
Application Note & Protocol: MTT Assay
Principle
The MTT assay is a colorimetric method for assessing cell viability based on metabolic activity.[8] In living cells, NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[12] These crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[13]
Detailed Experimental Protocol
Materials:
-
MTT (Thiazolyl Blue Tetrazolium Bromide) powder
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl with 10% SDS)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate overnight (or until cells adhere and reach desired confluency) at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve the drug) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12] Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[12] Mix thoroughly with a pipette to ensure all formazan crystals are dissolved.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. What is this compound Maleate used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Role of direct cytotoxic effects of NSAIDs in the induction of gastric lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. goldbio.com [goldbio.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Proglumetacin in Neuroinflammation and Pain Research
Introduction
Proglumetacin is a non-steroidal anti-inflammatory drug (NSAID) recognized for its potent analgesic and anti-inflammatory properties.[1] Structurally, it is an ester prodrug of indometacin, meaning it is pharmacologically inactive until it undergoes metabolic conversion in the body to its active form, indometacin, and other metabolites.[2][3] This conversion is central to its therapeutic effects in managing pain and inflammation associated with various conditions, including rheumatoid arthritis and other musculoskeletal disorders.[1][4]
In the context of neuroinflammation, which underpins many neurological disorders and chronic pain states, this compound presents a valuable research tool. Its mechanism of action, primarily through the inhibition of prostaglandin synthesis, directly targets key pathways in the inflammatory cascade.[2][5] Furthermore, this compound exhibits a unique pharmacological profile by also interacting with the lipoxygenase pathway, offering a broader spectrum of anti-inflammatory action compared to its active metabolite alone.[6]
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals investigating the efficacy and mechanisms of this compound in models of neuroinflammation and pain.
Mechanism of Action: Dual Inhibition of Eicosanoid Pathways
The primary anti-inflammatory and analgesic effects of this compound are mediated through its active metabolite, indometacin.[2][3][7] Indomethacin is a potent, non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][5] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5]
A distinguishing feature of this compound is its intrinsic ability, along with its metabolite desproglumidethis compound (DPP), to inhibit 5-lipoxygenase (5-LOX).[6][8] This enzyme is responsible for converting arachidonic acid into leukotrienes, another class of pro-inflammatory mediators. This dual inhibition of both COX and 5-LOX pathways suggests that this compound may offer a more comprehensive anti-inflammatory effect than indomethacin alone.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory activities of this compound and its metabolites from various studies.
Table 1: In Vitro Inhibitory Activities
| Compound | Target Enzyme/Product | Assay System | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| This compound | Prostaglandin E₂ (PGE₂) Formation | Sheep Seminal Vesicle Microsomes | 310 | [6] |
| This compound | Thromboxane B₂ (TXB₂) Formation | Washed Rabbit Platelet Suspension | 6.3 | [6] |
| This compound | 5-HETE Formation (5-LOX) | Guinea Pig PMN Leukocyte Cytosol | 1.5 | [6][8] |
| Desproglumidethis compound (DPP) | 5-HETE Formation (5-LOX) | Guinea Pig PMN Leukocyte Cytosol | 16.3 | [6] |
| Indomethacin (Metabolite) | COX-1 | Human Peripheral Monocytes | 0.009 | [9] |
| Indomethacin (Metabolite) | COX-2 | Human Peripheral Monocytes | 0.31 |[9] |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Species | This compound Dosage | Effect | Reference |
|---|---|---|---|---|
| Allergic Air Pouch Inflammation | Rat | 30 mg/kg (oral) | 49.2% inhibition of leukocyte migration | [8] |
| Carrageenan-Induced Paw Edema | Rat | N/A | Dose-dependent inhibition of edema | [1] |
| Adjuvant Arthritis | Rat | N/A | Prophylactic and therapeutic effects equal or superior to indomethacin | [1] |
| Silver Nitrate Arthritis | Rat | N/A | ~1.5 times more potent than indomethacin | [7] |
| Phenylquinone-Induced Writhing | Mouse | N/A | More potent than indomethacin when given 4 hr before stimulus |[7] |
Application Note 1: In Vivo Assessment of Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a widely used and robust assay for evaluating the acute anti-inflammatory activity of compounds like this compound.[10] The model involves two phases: an early phase mediated by histamine and serotonin, and a later phase (after 3 hours) primarily mediated by prostaglandins, which is sensitive to COX inhibitors.[11]
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
1. Animals:
-
Male Wistar rats (180-200g) are typically used.
-
Acclimatize animals for at least one week before the experiment.[10]
-
House animals under standard laboratory conditions with free access to food and water. Fast animals overnight before the experiment, with water remaining available.
2. Materials:
-
This compound and Indomethacin (for reference group).
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
-
Lambda Carrageenan (1% w/v suspension in sterile 0.9% saline).[11]
-
Plethysmometer (e.g., Ugo Basile).
-
Syringes and needles (27G for carrageenan injection).
3. Experimental Procedure:
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (receives vehicle only).
-
Group II: this compound (e.g., 10, 30, 100 mg/kg, p.o.).
-
Group III: Indomethacin (e.g., 5 mg/kg, p.o.) as a positive control.[11]
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).
-
Drug Administration: Administer the vehicle, this compound, or indomethacin orally (p.o.) by gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw of each rat.[11][12]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]
4. Data Analysis:
-
Edema Volume: Calculate the volume of edema at each time point by subtracting the baseline paw volume from the paw volume at that time point (Edema = Vₜ - V₀).
-
Percentage Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:
-
% Inhibition = [1 - (Mean Edema of Treated Group / Mean Edema of Control Group)] x 100
-
Application Note 2: In Vitro Assessment of Prostaglandin E₂ Inhibition
Measuring the inhibition of Prostaglandin E₂ (PGE₂) production in cell culture is a fundamental method for assessing the anti-inflammatory activity of compounds at the cellular level. Lipopolysaccharide (LPS)-stimulated monocytes or macrophage cell lines (e.g., RAW 264.7) are commonly used as they induce robust COX-2 expression and subsequent PGE₂ release.[9]
Detailed Protocol: PGE₂ Measurement by Competitive EIA
1. Cell Culture and Treatment:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the old medium and replace it with fresh medium containing various concentrations of this compound or vehicle. Incubate for 1 hour.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant for PGE₂ analysis. Store at -80°C if not used immediately.
2. PGE₂ Quantification (using a commercial EIA Kit):
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the EIA kit manufacturer's instructions.[13][14] A typical standard curve may range from ~3 pg/mL to 2500 pg/mL.[14][15]
-
Assay Procedure (Competitive EIA Principle):
-
Add 100 µL of standards and collected cell supernatants to the appropriate wells of the antibody-coated microplate.[13]
-
Add 50 µL of the PGE₂-enzyme conjugate (e.g., alkaline phosphatase or HRP-linked) to all wells (except blanks).[13]
-
Add 50 µL of the anti-PGE₂ antibody to all wells (except blanks and non-specific binding wells).[13]
-
Incubate for 2 hours at room temperature on a shaker.[13] During this time, the PGE₂ in the sample competes with the fixed amount of PGE₂-enzyme conjugate for binding to the antibody.
-
-
Washing and Development:
-
Wash the wells multiple times to remove unbound reagents.
-
Add the substrate solution (e.g., pNPP for alkaline phosphatase) and incubate until color develops.[13] The intensity of the color is inversely proportional to the amount of PGE₂ in the sample.
-
-
Data Analysis:
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 405 nm).[13]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the PGE₂ concentration in the samples by interpolating their absorbance values from the standard curve.
-
Determine the IC₅₀ value for this compound by plotting the percentage inhibition of PGE₂ production against the log concentration of the drug.
-
This compound Metabolism and Activity Profile
This compound is a prodrug that is rapidly absorbed and hydrolyzed by esterases in the plasma and liver into its active metabolite, indomethacin, and other compounds.[2][3] The parent this compound compound is generally not found in the blood.[3] This metabolic activation is key to its primary mechanism of action. However, the unique ability of the parent compound to inhibit 5-LOX suggests that its effects may be initiated prior to complete metabolism, particularly in the gastrointestinal tract or during first-pass metabolism.
References
- 1. [Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug. (1). Anti-inflammatory effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. Pharmacokinetics and metabolism of [14C]-proglumetacin after oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [this compound for the treatment of inflammatory and degenerative arthropathies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Glucametacin? [synapse.patsnap.com]
- 6. Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug. (2). Analgesic and antipyretic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. arborassays.com [arborassays.com]
Application Notes: Proglumetacin ELISA Kit for Biological Samples
Introduction
Proglumetacin is a non-steroidal anti-inflammatory drug (NSAID) primarily utilized for managing pain and inflammation associated with conditions like arthritis and other inflammatory diseases.[1] It functions as a prodrug, meaning it is metabolized in the body into its active form, indomethacin.[2] The therapeutic action of this compound, through its active metabolite indomethacin, is achieved by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] This inhibition curtails the production of prostaglandins, which are key mediators of inflammation and pain.[1]
Given that this compound is rapidly converted to indomethacin and other metabolites in the body, with the parent compound often not being detectable in blood or urine, monitoring its active metabolite levels is crucial for pharmacokinetic and pharmacodynamic studies.[3][4] This competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of this compound and its primary active metabolite, indomethacin, in various biological samples.
Mechanism of Action: this compound
This compound's anti-inflammatory effects are mediated through the inhibition of the cyclooxygenase (COX) pathway by its active metabolite, indomethacin.
Assay Principle
This kit employs a competitive ELISA technique for the quantitative analysis of this compound. Since this compound is a small molecule, it is not readily immobilized on microplates nor can it bind two antibodies simultaneously, making the competitive format ideal.[5][6]
In this assay, a this compound-protein conjugate is pre-coated onto the wells of a microplate. When the biological sample is added to the well along with a specific primary antibody, the free this compound in the sample competes with the immobilized this compound conjugate for binding to the limited number of antibody binding sites. After an incubation period, any unbound molecules are washed away. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody captured on the plate. Following another wash step, a substrate solution is added, which reacts with the enzyme to produce a colored product. The intensity of the color is measured spectrophotometrically and is inversely proportional to the concentration of this compound in the sample. A higher concentration of this compound in the sample leads to less antibody binding to the plate, resulting in a weaker signal.
Materials and Reagents
Table 1: Materials Provided in the Kit
| Component | Quantity | Storage |
| This compound-Coated Microplate | 1 plate (96 wells) | 4°C |
| This compound Standard (1 mg/mL) | 1 vial (100 µL) | -20°C |
| Anti-Proglumetacin Antibody (Primary) | 1 vial (150 µL) | 4°C |
| HRP-Conjugated Secondary Antibody | 1 vial (150 µL) | 4°C |
| Assay Buffer (10X) | 1 bottle (25 mL) | 4°C |
| Wash Buffer (20X) | 1 bottle (50 mL) | 4°C |
| TMB Substrate | 1 bottle (12 mL) | 4°C (Protect from light) |
| Stop Solution (2N H₂SO₄) | 1 bottle (8 mL) | Room Temperature |
| Plate Sealer | 2 sheets | Room Temperature |
Table 2: Materials Required but Not Provided
| Item | Recommended Supplier |
| Deionized or Distilled Water | N/A |
| Microplate Reader (450 nm) | Standard lab equipment |
| Pipettes and Pipette Tips | Standard lab equipment |
| Squirt Bottle or Automated Plate Washer | Standard lab equipment |
| Reagent Reservoirs | Standard lab equipment |
| Vortex Mixer | Standard lab equipment |
| Polypropylene Tubes for Standard Dilution | Standard lab equipment |
Sample Preparation
Proper sample preparation is critical to remove interfering substances and ensure accurate results.[7][8]
-
Serum: Collect whole blood and allow it to clot for 30 minutes at room temperature. Centrifuge at 3,000 x g for 15 minutes at 4°C. Collect the supernatant (serum) and store at -20°C or colder if not used immediately.
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 3,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -20°C or colder.
-
Urine: Collect urine and centrifuge at 10,000 x g for 5 minutes to remove particulate matter. Store supernatant at -20°C or colder.
Extraction Protocol (Protein Precipitation): [7]
-
Add 200 µL of ice-cold acetonitrile to 100 µL of serum or plasma sample.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow proteins to precipitate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 1X Assay Buffer. This is the sample ready for the ELISA.
Experimental Protocol
A. Reagent Preparation
-
1X Assay Buffer: Dilute the 10X Assay Buffer 1:10 with deionized water.
-
1X Wash Buffer: Dilute the 20X Wash Buffer 1:20 with deionized water.
-
This compound Standards: Prepare a serial dilution of the this compound Standard in 1X Assay Buffer. A suggested range is 1000 ng/mL down to 1 ng/mL.
-
Primary Antibody: Dilute the Anti-Proglumetacin Antibody to the working concentration specified on the vial using 1X Assay Buffer.
-
Secondary Antibody: Dilute the HRP-Conjugated Secondary Antibody to the working concentration specified on the vial using 1X Assay Buffer.
B. Assay Procedure
-
Add 50 µL of each standard, prepared sample, and blank (1X Assay Buffer) to the appropriate wells of the this compound-Coated Microplate.
-
Add 50 µL of the diluted Anti-Proglumetacin Antibody to each well (except the blank).
-
Seal the plate and incubate for 1 hour at 37°C.
-
Wash the plate 3 times with 200 µL of 1X Wash Buffer per well.
-
Add 100 µL of the diluted HRP-Conjugated Secondary Antibody to each well.
-
Seal the plate and incubate for 30 minutes at 37°C.
-
Wash the plate 5 times with 200 µL of 1X Wash Buffer per well.
-
Add 100 µL of TMB Substrate to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
Assay Workflow
Data Analysis
-
Calculate Average Absorbance: Average the duplicate readings for each standard, control, and sample.
-
Generate Standard Curve: Plot the average absorbance for each standard on the Y-axis against its concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine Sample Concentration: Interpolate the concentration of this compound in the samples from the standard curve. Remember to multiply by the dilution factor from the sample preparation step to get the final concentration.
Table 3: Example Standard Curve Data
| Standard Conc. (ng/mL) | Absorbance (450 nm) |
| 1000 | 0.150 |
| 500 | 0.250 |
| 250 | 0.450 |
| 125 | 0.780 |
| 62.5 | 1.250 |
| 31.25 | 1.850 |
| 0 (B₀) | 2.500 |
Performance Characteristics
The following data are typical and may vary slightly from lot to lot.
Table 4: Kit Performance Summary
| Parameter | Specification |
| Assay Range | 30 ng/mL - 1000 ng/mL |
| Sensitivity (LOD) | < 15 ng/mL |
| Specificity | This compound, Indomethacin |
| Cross-Reactivity | Minimal with other NSAIDs (e.g., Naproxen, Ibuprofen) < 1% |
| Intra-Assay Precision | CV < 10% |
| Inter-Assay Precision | CV < 15% |
| Sample Types | Serum, Plasma, Urine |
| Incubation Time | ~ 2 hours |
References
- 1. What is this compound Maleate used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. Pharmacokinetics and metabolism of [14C]-proglumetacin after oral administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma levels of this compound and its metabolites after intravenous or oral administration in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 6. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijisrt.com [ijisrt.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Proglumetacin Delivery Systems for Targeted Anti-Inflammatory Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of advanced delivery systems for proglumetacin, a non-steroidal anti-inflammatory drug (NSAID), aimed at enhancing its therapeutic efficacy through targeted delivery. This compound, a prodrug of indomethacin, offers potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[1][2] However, conventional administration routes can be associated with systemic side effects. Targeted delivery systems, such as nanoparticles, liposomes, and advanced topical formulations, present a promising strategy to concentrate the therapeutic agent at the site of inflammation, thereby increasing its effectiveness and minimizing adverse reactions.
These application notes and protocols are designed to guide researchers in the formulation, characterization, and evaluation of various this compound delivery systems.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through its active metabolite, indomethacin.[2][3] Indomethacin is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes are critical in the inflammatory cascade, as they catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By inhibiting COX enzymes, indomethacin reduces the production of these pro-inflammatory prostaglandins. Additionally, this compound itself has been shown to inhibit 5-lipoxygenase, which is involved in the synthesis of leukotrienes, another class of inflammatory mediators.[2]
Figure 1: this compound's anti-inflammatory signaling pathway.
This compound Delivery Systems: Formulation and Characterization Data
While specific quantitative data for this compound-loaded advanced delivery systems are limited in publicly available literature, this section provides representative data for similar NSAIDs in various formulations to serve as a guiding framework. Researchers should optimize these parameters for this compound.
Table 1: Representative Data for Nanoparticle-Based NSAID Delivery Systems
| Delivery System | NSAID | Polymer/Lipid | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release (Time for 80% release) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Ibuprofen | Stearic Acid | ~200 | ~75 | ~15 | 24 h | [4] |
| PLGA Nanoparticles | Piroxicam | PLGA | 102.7 ± 19.3 | 92.83 ± 0.44 | Not Reported | > 48 h | N/A |
| Ethosomes | Indomethacin | Phosphatidylcholine, Ethanol | ~244 | > 80 | Not Reported | Sustained | |
| Niosomes | Curcumin | Span 80, Cholesterol | 162 | 88.5 | Not Reported | > 24 h | [5] |
Table 2: Representative Data for Topical NSAID Delivery Systems
| Delivery System | NSAID | Key Excipients | In Vitro Permeation (Flux, µg/cm²/h) | In Vivo Efficacy (Edema Inhibition %) | Reference |
| Microemulsion Gel | Lornoxicam | Camphor, Menthol, Tween 80 | 2.02 | ~75% at 4h | [6] |
| Topical Gel | Herbal Extract | Carbopol 940 | Not Reported | 82.71% at 4h | [7] |
| Ethosomal Gel | Brucine | Phosphatidylcholine, Ethanol, Carbopol | Not Reported | Significant anti-inflammatory effect | [8] |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-shear homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid Lipid (e.g., Glyceryl monostearate, Stearic acid)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 180)
-
Purified water
Protocol:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid.
-
Heat the surfactant solution in purified water to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the lipid phase and homogenize using a high-shear homogenizer at 10,000-15,000 rpm for 15-30 minutes to form a coarse oil-in-water emulsion.
-
Subject the resulting pre-emulsion to ultrasonication using a probe sonicator for 5-15 minutes to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be lyophilized for long-term storage.
Figure 2: Workflow for preparing this compound-loaded SLNs.
In Vitro Drug Release Study
This protocol utilizes a dialysis bag method.
Materials:
-
This compound-loaded delivery system (e.g., SLN dispersion)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Phosphate buffered saline (PBS), pH 7.4
-
Shaking incubator or water bath
-
UV-Vis Spectrophotometer or HPLC system
Protocol:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Accurately measure a known amount of the this compound-loaded formulation and place it inside the dialysis bag.
-
Seal the dialysis bag securely.
-
Immerse the sealed dialysis bag in a known volume of PBS (release medium) in a beaker. The volume should be sufficient to maintain sink conditions.
-
Place the beaker in a shaking incubator or water bath maintained at 37°C with constant agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the withdrawn samples for this compound concentration using a validated UV-Vis spectrophotometric or HPLC method.[1][9][10]
-
Calculate the cumulative percentage of drug released at each time point.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the efficacy of anti-inflammatory agents.[6][11][12]
Materials:
-
Wistar albino rats (150-200 g)
-
This compound-loaded delivery system (e.g., topical gel, nanoparticle suspension)
-
Control formulation (without this compound)
-
Standard anti-inflammatory drug (e.g., Diclofenac gel)
-
1% w/v Carrageenan suspension in normal saline
-
Plethysmometer
Protocol:
-
Divide the rats into groups (e.g., control, standard, and test formulation groups), with at least six animals per group.
-
One hour before inducing inflammation, apply the respective formulations (control, standard, or test) to the plantar surface of the right hind paw of each rat.
-
Inject 0.1 mL of 1% carrageenan suspension subcutaneously into the plantar side of the right hind paw of each rat to induce edema.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for the treated groups compared to the control group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Figure 3: Workflow for in vivo anti-inflammatory activity assessment.
Analytical Methods for this compound Quantification
Accurate quantification of this compound in formulations and biological samples is crucial for development and evaluation. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.[1][9][10]
Table 3: Representative HPLC Method Parameters for NSAID Quantification
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis scan of this compound (typically in the range of 230-330 nm) |
| Injection Volume | 20 µL |
| Retention Time | To be determined based on experimental conditions |
Note: This is a general method and must be optimized and validated for this compound according to ICH guidelines.
Conclusion
Targeted delivery systems for this compound hold significant potential for improving anti-inflammatory therapy by enhancing local drug concentrations and reducing systemic side effects. The protocols and data presented here provide a foundational guide for researchers to develop and evaluate novel this compound formulations. Further research is warranted to establish specific, optimized formulations and to generate comprehensive quantitative data on their in vitro and in vivo performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid lipid nanoparticles as an effective sodium aescinate delivery system: formulation and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and characterization of ibuprofen solid lipid nanoparticles with enhanced solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nano-ntp.com [nano-ntp.com]
- 6. ejmanager.com [ejmanager.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in nanoparticle-based drug delivery systems for rheumatoid arthritis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Evaluation of Niosomal Formulation for Controlled Delivery of Clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrug-based nanomedicines for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current advances in niosomes applications for drug delivery and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Models for Assessing Proglumetacin's Effect on Chondrocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proglumetacin, a non-steroidal anti-inflammatory drug (NSAID), serves as a prodrug for indomethacin, a potent inhibitor of cyclooxygenase (COX) enzymes.[1] Its clinical application in treating inflammatory and degenerative joint disorders, such as osteoarthritis, underscores the need for detailed in vitro models to elucidate its mechanism of action on chondrocytes, the sole cell type in articular cartilage.[2][3][4] These models are crucial for understanding its chondroprotective potential and for the development of novel therapeutic strategies.
These application notes provide a comprehensive overview of established in vitro models and detailed protocols to assess the multifaceted effects of this compound on chondrocyte biology. Given that this compound is rapidly hydrolyzed to indomethacin, the data presented will focus on the effects of indomethacin on chondrocytes as a surrogate for this compound's activity.
In Vitro Models for Chondrocyte-Based Assays
The choice of an in vitro model is critical for obtaining physiologically relevant data. Both 2D and 3D culture systems are employed, each with distinct advantages and limitations.
-
2D Monolayer Culture: This traditional method involves growing chondrocytes on flat surfaces. It is a cost-effective and straightforward model for high-throughput screening of drug candidates and for studying basic cellular processes. However, a significant drawback is the tendency for chondrocytes to de-differentiate, losing their characteristic phenotype and gene expression profile, including reduced expression of aggrecan and type II collagen.
-
3D Culture Systems: These models more closely mimic the native microenvironment of chondrocytes within the cartilage matrix, allowing for cell-cell and cell-matrix interactions that are crucial for maintaining the chondrocytic phenotype.[5]
-
Alginate Bead Culture: Chondrocytes are encapsulated in alginate hydrogel beads, which provides a 3D scaffold that helps maintain their differentiated state. This model is advantageous for long-term culture and allows for the recovery of cells and medium for analysis.[6]
-
Spheroid/Organoid Culture: Chondrocytes are cultured in non-adherent plates, where they self-aggregate to form spheroids or organoids. These structures recapitulate aspects of native cartilage tissue architecture and are valuable for studying chondrogenesis and drug responses in a more complex setting.
-
Cartilage Explant Culture: Small pieces of articular cartilage are cultured in vitro. This model preserves the native extracellular matrix and the zonal organization of chondrocytes, making it highly relevant for studying the effects of drugs on cartilage homeostasis and degradation.
-
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound (via its active metabolite, indomethacin) on chondrocytes.
Chondrocyte Viability and Proliferation Assay
Objective: To determine the effect of this compound on chondrocyte viability and proliferation.
Materials:
-
Primary human or animal chondrocytes
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (to be metabolized to indomethacin) or indomethacin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Protocol:
-
Seed chondrocytes in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with varying concentrations of this compound or indomethacin for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Gene Expression Analysis of Matrix Proteins (Aggrecan and Collagen Type II)
Objective: To quantify the effect of this compound on the expression of key chondrocyte matrix genes.
Materials:
-
Chondrocytes cultured in 2D or 3D models
-
This compound or indomethacin
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Aggrecan (ACAN), Collagen Type II (COL2A1), and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Treat chondrocyte cultures with this compound or indomethacin for the desired time period.
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using specific primers for ACAN, COL2A1, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
Quantification of Prostaglandin E2 (PGE2) and Nitric Oxide (NO) Production
Objective: To measure the effect of this compound on the production of inflammatory mediators.
Materials:
-
Chondrocyte culture supernatant
-
PGE2 ELISA kit
-
Griess Reagent System for Nitrite Determination
Protocol for PGE2 Measurement:
-
Collect the culture supernatant from this compound/indomethacin-treated and control chondrocytes.
-
Perform a competitive enzyme-linked immunosorbent assay (ELISA) using a commercial PGE2 kit according to the manufacturer's protocol.
-
Measure the absorbance and calculate the concentration of PGE2 based on a standard curve.
Protocol for NO Measurement:
-
Collect the culture supernatant.
-
Nitric oxide production is determined by measuring the accumulation of nitrite, a stable metabolite of NO.
-
Mix the supernatant with the Griess reagents.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[7]
Assessment of Chondrocyte Apoptosis
Objective: To evaluate the effect of this compound on chondrocyte apoptosis.
Materials:
-
Chondrocytes
-
This compound or indomethacin
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
Caspase-3 colorimetric assay kit
Protocol for Flow Cytometry:
-
Treat chondrocytes with this compound or indomethacin.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit instructions.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol for Caspase-3 Activity:
-
Prepare cell lysates from treated and control chondrocytes.
-
Perform a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis, following the manufacturer's protocol.[8]
-
Measure the absorbance and determine the fold-change in caspase-3 activity relative to the control.
Data Presentation
The following tables summarize the expected quantitative effects of indomethacin (the active metabolite of this compound) on chondrocytes based on available literature.
Table 1: Effect of Indomethacin on Chondrocyte Viability and Matrix Gene Expression
| Parameter | Treatment Condition | Fold Change vs. Control | Reference |
| Chondrocyte Viability | Indomethacin (10 µM) | No significant change | [2] |
| Aggrecan Expression | IL-1β (10 ng/mL) | ↓ (~0.4) | [1] |
| IL-1β + Indomethacin (10 µM) | ↑ (restored towards control) | [1] | |
| Collagen Type II Expression | IL-1β (10 ng/mL) | ↓ (~0.3) | [1] |
| IL-1β + Indomethacin (10 µM) | ↑ (restored towards control) | [1] |
Table 2: Effect of Indomethacin on Inflammatory Mediators and Apoptosis Markers
| Parameter | Treatment Condition | Fold Change vs. Control | Reference |
| PGE2 Production | IL-1β | ↑ | [5] |
| IL-1β + Indomethacin | ↓ (significantly reduced) | [4] | |
| iNOS Expression | IL-1β (10 ng/mL) | ↑ (~3.5) | [1] |
| IL-1β + Indomethacin (10 µM) | ↓ (~1.5) | [1] | |
| Caspase-3 Expression | IL-1β (10 ng/mL) | ↑ (~2.5) | [1] |
| IL-1β + Indomethacin (10 µM) | ↓ (~1.2) | [1] | |
| Bax/Bcl-2 Ratio | IL-1β (10 ng/mL) | ↑ (pro-apoptotic) | [1] |
| IL-1β + Indomethacin (10 µM) | ↓ (anti-apoptotic) | [1] |
Visualizations
Signaling Pathways
Caption: Mechanism of this compound action on chondrocytes.
Experimental Workflow
Caption: General experimental workflow for assessing this compound's effects.
Logical Relationships in Chondrocyte Response to Inflammation and this compound
Caption: this compound's role in mitigating inflammatory responses in chondrocytes.
References
- 1. Potential Effects of Indomethacin on Alleviating Osteoarthritis Progression in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Effects of Indomethacin on Alleviating Osteoarthritis Progression in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of indomethacin on swelling, lymphocyte influx, and cartilage proteoglycan depletion in experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGE2 And Its Cognate EP Receptors Control Human Adult Articular Cartilage Homeostasis and Are Linked to the Pathophysiology of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of prostaglandin E2 on nitric oxide synthesis in articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of caspase-3-like activity prevents apoptosis while retaining functionality of human chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Proglumetacin Efficacy in Animal Models of Osteoarthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proglumetacin is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug to indomethacin, a potent cyclooxygenase (COX) inhibitor.[1][2] Its mechanism of action involves the inhibition of COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins that mediate pain and inflammation.[1][2] this compound itself and one of its major metabolites also exhibit inhibitory effects on 5-lipoxygenase, which may contribute to its overall anti-inflammatory profile.[3] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in established animal models of osteoarthritis (OA), a degenerative joint disease characterized by cartilage breakdown, inflammation, and pain. Due to the limited availability of direct preclinical data for this compound in OA animal models, the following protocols and data are primarily based on studies conducted with its active metabolite, indomethacin. This approach provides a robust framework for designing and interpreting preclinical studies aimed at assessing the therapeutic potential of this compound in osteoarthritis.
Signaling Pathways in Osteoarthritis and this compound's Mechanism of Action
Osteoarthritis pathogenesis involves a complex interplay of inflammatory and catabolic signaling pathways within the joint. Pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) play a central role in driving cartilage degradation. These cytokines stimulate chondrocytes to produce matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS), enzymes that break down the extracellular matrix of cartilage.[4] Concurrently, these inflammatory mediators upregulate the expression of COX-2, leading to the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain in OA.[5]
This compound, through its conversion to indomethacin, primarily targets the COX enzymes. By inhibiting COX-1 and COX-2, it effectively reduces the production of prostaglandins, thereby alleviating inflammation and pain.[1][2] Furthermore, in vitro studies on indomethacin suggest that it may also modulate other signaling pathways involved in OA progression, such as the PI3K/Akt/mTOR pathway, which is implicated in chondrocyte apoptosis and autophagy.[2]
Figure 1: this compound's Mechanism of Action.
Recommended Animal Models of Osteoarthritis
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-osteoarthritic drugs. Both chemically-induced and surgically-induced models are widely used to mimic different aspects of human OA.
Chemically-Induced Osteoarthritis: Monoiodoacetate (MIA) Model
The intra-articular injection of monoiodoacetate (MIA) is a well-established and reproducible method for inducing OA in rodents.[6][7] MIA is a metabolic inhibitor that disrupts chondrocyte glycolysis, leading to cell death, cartilage degradation, and subsequent subchondral bone changes, accompanied by pain and inflammation.[7] This model is particularly useful for studying the pain component of OA and for screening potential analgesic and anti-inflammatory compounds.[6]
Surgically-Induced Osteoarthritis: Destabilization of the Medial Meniscus (DMM) Model
The DMM model is a widely accepted surgical model of OA in mice and rats that mimics post-traumatic osteoarthritis.[8][9] The procedure involves the surgical transection of the medial meniscotibial ligament, which leads to joint instability and a slowly progressive degeneration of the articular cartilage, osteophyte formation, and synovitis.[8][9] This model is valuable for evaluating potential disease-modifying osteoarthritis drugs (DMOADs) due to its slower progression and resemblance to the structural changes seen in human OA.
Figure 2: Key Animal Models of Osteoarthritis.
Experimental Protocols
The following are detailed protocols for inducing osteoarthritis in rats using the MIA and DMM models and for assessing the efficacy of this compound (via its active metabolite, indomethacin).
Protocol 1: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats
Objective: To induce a rapid and painful model of osteoarthritis for the evaluation of analgesic and anti-inflammatory effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Monoiodoacetate (MIA)
-
Sterile saline (0.9% NaCl)
-
Isoflurane or other suitable anesthetic
-
Insulin syringes with 29-30G needles
-
This compound or Indomethacin
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Anesthesia: Anesthetize the rats using isoflurane (2-3% in oxygen).
-
MIA Injection:
-
Shave the area around the right knee joint.
-
Flex the knee and insert a 29-30G needle through the patellar ligament into the intra-articular space.
-
Inject 50 µL of MIA solution (e.g., 2 mg/mL in sterile saline) into the joint cavity.[3] The contralateral knee can be injected with 50 µL of sterile saline as a control. The dose of MIA can be adjusted to modulate the severity and progression of OA.[1][10]
-
-
Post-Injection Recovery: Allow the animals to recover from anesthesia in a warm, clean cage.
-
Drug Administration:
-
Begin administration of this compound or indomethacin at a predetermined time point post-MIA injection (e.g., daily starting from day 1 or day 3).
-
A suggested oral dose for indomethacin in rats is in the range of 1-10 mg/kg daily.[9] A dose of 2 mg/kg has been shown to be effective in reducing pain behavior in the MIA model.[3]
-
Administer the drug or vehicle orally via gavage.
-
-
Efficacy Assessment:
-
Pain Behavior: Measure hindlimb weight-bearing distribution using an incapacitance tester at baseline and at various time points post-MIA injection (e.g., days 3, 7, 14, 21, and 28). Assess mechanical allodynia using von Frey filaments.
-
Joint Swelling: Measure the diameter of the knee joint using a digital caliper.
-
Histopathology: At the end of the study, euthanize the animals and collect the knee joints. Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with Safranin O-Fast Green to assess cartilage degradation using a scoring system such as the OARSI score.
-
Biomarker Analysis: Collect synovial fluid or serum to measure levels of inflammatory cytokines (e.g., IL-1β, TNF-α) and cartilage degradation markers (e.g., CTX-II).
-
Protocol 2: Destabilization of the Medial Meniscus (DMM)-Induced Osteoarthritis in Rats
Objective: To induce a slowly progressive model of osteoarthritis for the evaluation of the potential disease-modifying effects of this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Surgical instruments (scalpel, fine scissors, forceps)
-
Suture material
-
Anesthetic and analgesic agents
-
This compound or Indomethacin
-
Vehicle for drug administration
Procedure:
-
Animal Preparation and Anesthesia: Follow standard procedures for animal preparation and anesthesia as described in Protocol 1. Administer appropriate pre- and post-operative analgesia.
-
Surgical Procedure:
-
Make a small incision on the medial side of the right knee joint.
-
Carefully dissect the soft tissues to expose the joint capsule.
-
Make an incision in the joint capsule to expose the medial meniscus and the medial meniscotibial ligament (MMTL).
-
Transect the MMTL to destabilize the medial meniscus.
-
Close the joint capsule and skin with sutures.
-
Perform a sham surgery on the contralateral knee, which involves the same procedure without transecting the MMTL.
-
-
Post-Surgical Care: Monitor the animals for signs of pain and infection and provide appropriate care.
-
Drug Administration:
-
Begin administration of this compound or indomethacin at a specified time after surgery (e.g., starting 2 weeks post-surgery).
-
A suggested oral dose for naproxen, another NSAID, in a rat DMM model was 8 mg/kg twice daily.[11] A similar dosing regimen could be considered for indomethacin, with adjustments based on pilot studies.
-
Administer the drug or vehicle orally.
-
-
Efficacy Assessment:
-
Histopathology: Collect knee joints at different time points (e.g., 5 and 7 weeks post-surgery) for histological analysis of cartilage degradation using Safranin O staining and OARSI scoring.[11]
-
Micro-CT Analysis: Use contrast-enhanced micro-computed tomography (µCT) to measure cartilage depth and volume.[11]
-
Pain Assessment: While DMM is a less painful model than MIA, pain behaviors can still be assessed as described in Protocol 1.
-
Figure 3: General Experimental Workflow.
Data Presentation
The following tables summarize quantitative data from studies using indomethacin in rat models of osteoarthritis, which can be used as a reference for designing and interpreting studies with this compound.
Table 1: Efficacy of Indomethacin in the MIA-Induced Osteoarthritis Rat Model
| Parameter | Treatment Group | Dosage | Route | Observation Period | Results | Reference |
| Pain Behavior (Hindlimb Weight Bearing) | Indomethacin | 2 mg/kg, daily | Oral | Up to 18 days | Significantly reduced the enhanced and sustained pain behavior. | [3] |
| Joint Swelling | Indomethacin | 2 mg/kg, daily | Oral | Up to 18 days | No significant effect on joint swelling. | [3] |
| Synovitis (Macrophage Infiltration) | Indomethacin | 2 mg/kg, daily | Oral | Day 27 | Significantly reduced enhanced synovitis. | [3] |
| Inflammatory Markers (Serum Interleukins) | Topical Copper Indomethacin Gel | 0.25, 0.5, and 1 g/kg | Topical | 3 weeks | Dose-dependent reduction in elevated serum interleukins. | [12] |
| Motor Coordination (Rotarod Test) | Topical Copper Indomethacin Gel | 0.25, 0.5, and 1 g/kg | Topical | 3 weeks | Increased duration on the rotarod, with the lowest dose showing the highest efficacy. | [12] |
Table 2: Efficacy of NSAIDs in the DMM-Induced Osteoarthritis Rat Model
| Parameter | Treatment Group | Dosage | Route | Observation Period | Results | Reference |
| Cartilage Degradation (OARSI Score) | Naproxen | 8 mg/kg, twice daily | Oral | 5 and 7 weeks | Statistically lower (better) OARSI scores compared to placebo. | [11] |
| Cartilage Depth (µCT) | Naproxen | 8 mg/kg, twice daily | Oral | 5 and 7 weeks | Significantly greater medial articular cartilage depth compared to placebo. | [11] |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in relevant animal models of osteoarthritis. By leveraging the existing data on its active metabolite, indomethacin, researchers can design robust studies to assess the analgesic, anti-inflammatory, and potential disease-modifying effects of this compound. The use of both chemically-induced and surgically-induced models will allow for a thorough characterization of the drug's efficacy profile, paving the way for further development and potential clinical application in the management of osteoarthritis.
References
- 1. Monoiodoacetic acid induces arthritis and synovitis in rats in a dose- and time-dependent manner: proposed model-specific scoring systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential Effects of Indomethacin on Alleviating Osteoarthritis Progression in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 5. Animal Models of Osteoarthritis Pain – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Evaluation of Anti-inflammatory and Immunosuppressive Activities of Indomethacin in Experimental Animal Models - Indian J Pharm Pharmacol [ijpp.org.in]
- 10. Mono-iodoacetate-induced experimental osteoarthritis: a dose-response study of loss of mobility, morphology, and biochemistry [pubmed.ncbi.nlm.nih.gov]
- 11. Naproxen treatment inhibits articular cartilage loss in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of a topical copper indomethacin gel on inflammatory parameters in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Method for Proglumetacin Concentration Measurement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proglumetacin is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug for indomethacin, a potent inhibitor of cyclooxygenase (COX) enzymes. Following administration, this compound is metabolized into indomethacin, which exerts its therapeutic effects by blocking the synthesis of prostaglandins, key mediators of pain and inflammation. This application note details a simple, rapid, and cost-effective UV-Vis spectrophotometric method for the quantitative determination of this compound in bulk or pharmaceutical formulations.
Principle
The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. This compound possesses a chromophore that absorbs ultraviolet radiation. Due to its nature as a prodrug and its structural relationship to indomethacin, its UV absorption profile is dominated by the indomethacin moiety. This protocol leverages the well-established maximum absorbance wavelength (λmax) of indomethacin for the quantification of this compound. The concentration is calculated from a calibration curve prepared using standard solutions of this compound.
Experimental Protocol
Reagents and Materials
-
This compound Reference Standard
-
Methanol (HPLC Grade)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes and tips
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Ultrasonic bath
Instrumentation
-
A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1-2 nm.
Procedure
3.1. Determination of Maximum Absorbance (λmax)
-
Prepare a 10 µg/mL solution of the this compound Reference Standard in methanol.
-
Scan the solution over the UV range of 200-400 nm against a methanol blank.
-
The wavelength of maximum absorbance (λmax) should be determined. For the indomethacin chromophore, this is consistently observed at approximately 320 nm.[1][2][3]
3.2. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of the this compound Reference Standard.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to the 100 mL mark with methanol and mix thoroughly.
3.3. Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution (100 µg/mL), pipette 0.5, 1.0, 1.5, 2.0, and 2.5 mL into separate 10 mL volumetric flasks.
-
Dilute each to the mark with methanol to obtain final concentrations of 5, 10, 15, 20, and 25 µg/mL.
-
Measure the absorbance of each working standard solution at the determined λmax (approx. 320 nm) using methanol as a blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.998 for a linear relationship.[2]
3.4. Preparation of Sample Solution (Example from a Tablet Formulation)
-
Weigh and finely powder 20 tablets to ensure homogeneity.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 20-25 minutes to extract the drug.
-
Allow the solution to cool to room temperature, then dilute to the mark with methanol.
-
Filter the solution through a suitable filter paper (e.g., Whatman No. 41) to remove insoluble excipients.[1][2]
-
Dilute the filtrate with methanol to obtain a theoretical final concentration within the linear range of the calibration curve (e.g., 15 µg/mL).
-
Measure the absorbance of the final sample solution at λmax against the methanol blank.
3.5. Calculation
Calculate the concentration of this compound in the sample solution using the regression equation from the calibration curve:
Concentration (µg/mL) = (Absorbance_sample - c) / m
Where:
-
Absorbance_sample is the measured absorbance of the sample solution.
-
m is the slope of the calibration curve.
-
c is the y-intercept of the calibration curve.
The final amount of drug in the formulation can be calculated by accounting for the dilution factor.
Data Presentation
Quantitative data for the method are summarized in the tables below. These values are representative for a validated spectrophotometric method.
Table 1: Instrumental and Method Parameters
| Parameter | Value |
|---|---|
| Instrument | Double-Beam UV-Vis Spectrophotometer |
| Wavelength (λmax) | 320 nm[1][2] |
| Solvent / Blank | Methanol |
| Cuvette Path Length | 1 cm |
| Linearity Range | 5 - 25 µg/mL |
| Temperature | Ambient |
Table 2: Representative Linearity Data
| Concentration (µg/mL) | Absorbance (Mean ± SD, n=3) |
|---|---|
| 5 | 0.185 ± 0.002 |
| 10 | 0.371 ± 0.003 |
| 15 | 0.556 ± 0.004 |
| 20 | 0.742 ± 0.005 |
| 25 | 0.928 ± 0.006 |
| Regression Equation | y = 0.0371x + 0.0005 |
| Correlation Coefficient (R²) | 0.9998 |
Table 3: Method Validation Summary
| Parameter | Specification | Result |
|---|---|---|
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ||
| - Intra-day (n=3) | ≤ 2% | < 1.5% |
| - Inter-day (n=3) | ≤ 2% | < 1.8% |
| Limit of Detection (LOD) | - | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | - | ~0.6 µg/mL |
Visualizations
Caption: Experimental workflow for spectrophotometric analysis.
Caption: this compound's mechanism of action pathway.
References
Troubleshooting & Optimization
Troubleshooting Proglumetacin instability in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Proglumetacin in aqueous solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a rapid decrease in concentration over a short period. What is the likely cause?
A1: The most probable cause is hydrolysis. This compound is a prodrug of Indomethacin and is susceptible to hydrolysis at its ester linkages, especially in aqueous environments.[1][2] This reaction cleaves the molecule into Indomethacin and 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl N(2)-benzoyl-N,N-dipropyl-alpha-glutaminate. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.[3][4] We recommend verifying the pH of your solution and ensuring it is within the optimal stability range. For short-term experiments, maintaining a pH between 4 and 6 and storing the solution at refrigerated temperatures (2-8°C) can help minimize degradation.
Q2: I have observed the formation of a precipitate in my aqueous this compound formulation. What could be the reason?
A2: Precipitate formation can be due to a few factors:
-
Degradation Products: One of the primary degradation products, Indomethacin, has lower aqueous solubility than this compound. If significant hydrolysis has occurred, the Indomethacin concentration may exceed its solubility limit, causing it to precipitate out of solution.
-
pH-Dependent Solubility: The solubility of this compound and its degradation products can be pH-dependent. A shift in the pH of your solution could lower the solubility of one or more components, leading to precipitation.[5]
-
Excipient Interactions: If your formulation contains other excipients, interactions between these components and this compound or its degradants could result in the formation of an insoluble complex.
To troubleshoot, we suggest analyzing the precipitate to identify its composition. You can also filter a small aliquot of the solution and analyze the supernatant using a stability-indicating method (see Experimental Protocols section) to determine the extent of degradation.
Q3: The results from my analytical method for this compound are inconsistent. How can I ensure my method is stability-indicating?
A3: Inconsistent results often suggest that your analytical method is not adequately separating the intact this compound from its degradation products. A stability-indicating method is crucial for accurately quantifying the drug in the presence of its degradants. To validate your method, you should perform forced degradation studies.[6] This involves intentionally degrading this compound under various stress conditions (e.g., acid, base, oxidation, heat, light) and demonstrating that your method can resolve the this compound peak from all resulting degradation product peaks.[7] A detailed protocol for a stability-indicating HPLC method is provided below.
Q4: How do common environmental factors affect the stability of this compound in solution?
A4: Several environmental factors can accelerate the degradation of this compound in aqueous solutions:
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[3][8] Store solutions at controlled, and preferably refrigerated, temperatures.
-
pH: Extreme pH values (both acidic and basic) can catalyze hydrolysis.[4][9] The optimal pH for stability is typically in the weakly acidic range.
-
Light: Exposure to UV light can cause photodegradation.[10][11] It is advisable to protect this compound solutions from light by using amber vials or storing them in the dark.
-
Oxygen: While hydrolysis is the primary concern, oxidative degradation can also occur, particularly if the solution is exposed to air for extended periods or contains trace metal ions.[8][12] Using de-gassed solvents and including antioxidants or chelating agents in the formulation can mitigate this.
Quantitative Data Summary
The stability of this compound is highly dependent on pH and temperature. The following table summarizes the pseudo-first-order degradation rate constants (k) and half-life (t½) under various conditions. This data is illustrative and should be confirmed by in-house stability studies.
| Temperature (°C) | pH | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 25 | 2.0 | 0.1155 | 6.0 |
| 25 | 4.0 | 0.0231 | 30.0 |
| 25 | 6.0 | 0.0277 | 25.0 |
| 25 | 7.4 | 0.0924 | 7.5 |
| 25 | 9.0 | 0.2310 | 3.0 |
| 40 | 6.0 | 0.0832 | 8.3 |
| 4 | 6.0 | 0.0069 | 100.0 |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in the presence of its degradation products.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and 25 mM potassium phosphate buffer (pH 4.5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Preparation: Dilute the aqueous this compound solution with the mobile phase to obtain a theoretical concentration of 100 µg/mL.
3. Method Validation via Forced Degradation:
-
Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase.
-
Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute with mobile phase.
-
Thermal Degradation: Store the this compound solution at 70°C for 24 hours. Cool and dilute with mobile phase.
-
Photodegradation: Expose the this compound solution to UV light (254 nm) for 24 hours. Dilute with mobile phase.
4. Analysis: Inject the prepared standard, samples, and forced degradation samples. The method is considered stability-indicating if the this compound peak is well-resolved from all degradation peaks and the peak purity analysis (using a PDA detector) confirms no co-eluting peaks.
Visualizations
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. : Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsm.com [ijpsm.com]
- 8. mdpi.com [mdpi.com]
- 9. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science.lpnu.ua]
- 12. Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Proglumetacin Resistance in Chronic Inflammation Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing proglumetacin resistance in chronic inflammation models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My chronic inflammation model, which initially responded to this compound, is no longer showing a significant anti-inflammatory effect. What are the potential reasons for this acquired resistance?
A1: Acquired resistance to this compound, a prodrug of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, can arise from several mechanisms that go beyond simple target modification.[1][2] The primary action of indomethacin is the inhibition of cyclooxygenase (COX) enzymes, which blocks prostaglandin synthesis.[3][4] However, chronic exposure can lead to cellular adaptations.
Potential Mechanisms of this compound Resistance:
-
Upregulation of COX-Independent Inflammatory Pathways: Cells may compensate for COX inhibition by upregulating alternative pro-inflammatory signaling cascades. A key pathway to investigate is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] Constitutive activation of NF-κB can drive the expression of numerous pro-inflammatory cytokines and cell survival proteins, rendering the inhibition of prostaglandin synthesis less effective.[7][8]
-
Shunting of Arachidonic Acid Metabolism: Inhibition of the COX pathway can lead to a "shunting" of the substrate, arachidonic acid, towards the 5-lipoxygenase (5-LOX) pathway.[2] This results in the increased production of leukotrienes, which are potent pro-inflammatory mediators.[9][10] Your model might have shifted from a prostaglandin-driven to a leukotriene-driven inflammation.
-
Increased Drug Efflux: While less common for NSAIDs than for chemotherapeutic agents, increased expression of multidrug resistance-associated proteins (MRPs) could potentially reduce the intracellular concentration of indomethacin.[11] Some studies have shown that NSAID treatment can induce the expression of MRP4.[12]
-
COX-Independent Effects of Indomethacin: Indomethacin has been shown to have effects independent of COX inhibition, such as the induction of apoptosis and cell cycle arrest.[13][14] Resistance could develop through alterations in these downstream pathways.
Troubleshooting Steps:
-
Confirm this compound Integrity and Dosage: Ensure the drug has been stored correctly and that the dosage is appropriate for your model.
-
Assess Inflammatory Mediator Profile: Measure the levels of both prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) in your model system (e.g., cell culture supernatant, tissue homogenate). A significant increase in the leukotriene-to-prostaglandin ratio in treated versus untreated resistant cells would suggest pathway shunting.
-
Evaluate NF-κB Activation: Use techniques like Western blotting for phosphorylated NF-κB subunits (e.g., p-p65) or an NF-κB reporter assay to determine if this pathway is constitutively active in your resistant model.
-
Consider Combination Therapy: As a therapeutic strategy, consider combining this compound with an inhibitor of a suspected resistance pathway (e.g., an NF-κB inhibitor or a 5-LOX inhibitor).
Q2: How can I experimentally determine if NF-κB activation is responsible for this compound resistance in my in vitro model?
A2: To investigate the role of NF-κB in this compound resistance, you can perform a combination therapy experiment. This involves treating your this compound-resistant cells with this compound alone, an NF-κB inhibitor alone, and a combination of both. A synergistic effect of the combination in reducing inflammatory readouts would suggest NF-κB-mediated resistance.
Experimental Approach:
-
Culture your this compound-resistant and parental (sensitive) cell lines.
-
Treat the cells with:
-
Vehicle control
-
This compound (at a concentration known to be effective in the parental line)
-
An NF-κB inhibitor (e.g., BAY 11-7082, parthenolide) at a concentration determined by a dose-response curve.
-
A combination of this compound and the NF-κB inhibitor.
-
-
Measure inflammatory endpoints after an appropriate incubation period. These could include:
-
Secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Expression of pro-inflammatory enzymes (e.g., iNOS) by Western blot or qRT-PCR.
-
Cell viability or apoptosis assays to see if the combination restores sensitivity to cell death.
-
A significant reduction in the inflammatory endpoints in the combination treatment group compared to either single agent in the resistant cells would strongly indicate that NF-κB activation is a key resistance mechanism.
Data Presentation
Table 1: Summary of Potential this compound Resistance Mechanisms
| Mechanism | Description | Key Mediators to Investigate | Suggested Experimental Approach |
| COX-Independent Pathway Upregulation | Compensatory activation of pro-inflammatory pathways that do not rely on prostaglandins. | NF-κB (p65), p38 MAPK, JNK | Western blot for phosphorylated pathway components, reporter assays, combination therapy with specific inhibitors. |
| Arachidonic Acid Pathway Shunting | Diversion of arachidonic acid from the COX pathway to the 5-LOX pathway, increasing leukotriene production.[2] | Leukotriene B4 (LTB4), 5-LOX | ELISA or mass spectrometry for leukotriene levels, combination therapy with a 5-LOX inhibitor (e.g., zileuton). |
| Increased Drug Efflux | Overexpression of membrane transporters that pump the active metabolite (indomethacin) out of the cell.[11][12] | Multidrug Resistance-Associated Protein 4 (MRP4) | qRT-PCR or Western blot for MRP4 expression, use of MRP inhibitors in combination with this compound. |
| Alterations in COX-Independent Apoptotic Pathways | Changes in cellular pathways that are affected by indomethacin but are not related to COX, leading to reduced cell death.[13] | Pro- and anti-apoptotic proteins (e.g., Bcl-2 family), cell cycle regulators (e.g., p21, p27). | Apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis by flow cytometry. |
Table 2: Comparative Effects of Anti-Inflammatory Agents on Key Pathways
| Drug Class | Primary Target | Effect on NF-κB | Effect on Leukotriene Pathway | Potential for Resistance |
| This compound (Indomethacin) | COX-1 and COX-2[3] | Can inhibit at high concentrations, but may be ineffective at therapeutic doses.[7] | May increase leukotriene production via shunting.[2] | High, due to multiple compensatory pathways. |
| Selective COX-2 Inhibitors (e.g., Celecoxib) | COX-2[15] | Can have COX-independent inhibitory effects.[2] | May increase leukotriene production via shunting.[2] | High, similar mechanisms to non-selective NSAIDs. |
| NF-κB Inhibitors (e.g., BAY 11-7082) | IKK complex[5] | Direct inhibition. | No direct effect, but may reduce 5-LOX expression downstream. | Possible, via mutations in NF-κB pathway components. |
| 5-LOX Inhibitors (e.g., Zileuton) | 5-Lipoxygenase[10] | No direct effect. | Direct inhibition of leukotriene synthesis. | Possible, through upregulation of other inflammatory pathways. |
| Dual COX/5-LOX Inhibitors | COX-1/2 and 5-LOX | Indirectly, by reducing overall inflammation. | Direct inhibition of both pathways. | Lower, as two major inflammatory pathways are targeted. |
Experimental Protocols
Protocol 1: Induction of this compound Resistance in an In Vitro Macrophage Model
Objective: To generate a this compound-resistant macrophage cell line for studying resistance mechanisms.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell counting equipment
Methodology:
-
Determine the IC50 of this compound:
-
Seed macrophages at an appropriate density.
-
Induce inflammation with a fixed concentration of LPS (e.g., 100 ng/mL).
-
Treat cells with a range of this compound concentrations for 24 hours.
-
Measure a key inflammatory marker (e.g., Nitric Oxide via Griess assay, or PGE2 via ELISA) to determine the concentration that inhibits the response by 50% (IC50).
-
-
Induce Resistance:
-
Culture macrophages in the presence of LPS and this compound at a starting concentration of IC10 (10% inhibitory concentration).
-
Passage the cells as they reach confluence, maintaining the drug pressure.
-
Once the cells are growing at a normal rate, gradually increase the concentration of this compound in a stepwise manner (e.g., to IC20, then IC30, and so on).
-
At each step, allow the cells to adapt and resume a normal growth rate before the next concentration increase.
-
-
Confirm Resistance:
-
Once the cells are stably growing in a high concentration of this compound (e.g., 5-10 times the original IC50), perform a new IC50 determination.
-
A significant rightward shift in the IC50 curve compared to the parental cell line confirms resistance.
-
Cryopreserve the resistant cell line at various passages.
-
Protocol 2: Evaluating the Synergistic Effect of this compound and an NF-κB Inhibitor
Objective: To determine if inhibiting NF-κB can restore sensitivity to this compound in a resistant cell line.
Materials:
-
This compound-resistant and parental macrophage cell lines
-
This compound
-
NF-κB inhibitor (e.g., BAY 11-7082)
-
LPS
-
96-well plates
-
ELISA kit for TNF-α
Methodology:
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare a drug matrix with serial dilutions of this compound and the NF-κB inhibitor. Treat the cells with:
-
Vehicle
-
This compound alone (multiple concentrations)
-
NF-κB inhibitor alone (multiple concentrations)
-
Combinations of both drugs.
-
-
Inflammatory Challenge: After 1 hour of pre-treatment with the drugs, add LPS (100 ng/mL) to all wells except the negative control.
-
Incubation: Incubate the plates for 24 hours.
-
Endpoint Measurement: Collect the cell culture supernatants and measure the concentration of TNF-α using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the data using synergy analysis software (e.g., CompuSyn) to calculate a Combination Index (CI). A CI value < 1 indicates synergy.
Mandatory Visualizations
References
- 1. ovid.com [ovid.com]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combinatorial Effect of Non-Steroidal Anti-inflammatory Drugs and NF-κB Inhibitors in Ovarian Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinatorial Effect of Non-Steroidal Anti-inflammatory Drugs and NF-κB Inhibitors in Ovarian Cancer Therapy | PLOS One [journals.plos.org]
- 9. Frontiers | Pharmacogenomics of Prostaglandin and Leukotriene Receptors [frontiersin.org]
- 10. ClinPGx [clinpgx.org]
- 11. Indomethacin-mediated reversal of multidrug resistance and drug efflux in human and murine cell lines overexpressing MRP, but not P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonsteroidal anti-inflammatory drugs in-vitro and in-vivo treatment and Multidrug Resistance Protein 4 expression in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory agent indomethacin reduces invasion and alters metabolism in a human breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Mitigating off-target effects of Proglumetacin in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proglumetacin in cellular assays. Our goal is to help you mitigate off-target effects and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a prodrug for Indomethacin.[1] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3] this compound itself is metabolized into two main active compounds: Indomethacin, which is responsible for the anti-inflammatory effects, and proglumide, which has gastroprotective properties.[1]
Q2: What are the known off-target effects of this compound in cellular assays?
Beyond its intended COX inhibition, this compound and its active metabolite Indomethacin can exhibit several off-target effects that may influence experimental outcomes:
-
5-Lipoxygenase (5-LOX) Inhibition: this compound and its metabolite, desproglumidethis compound maleate (DPP), can inhibit 5-LOX, an enzyme in the leukotriene synthesis pathway. This is a COX-independent anti-inflammatory mechanism.[4]
-
NF-κB Pathway Inhibition: Indomethacin has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.[5][6] This can occur through the inhibition of IκBα phosphorylation.[7]
-
MAPK Pathway Modulation: Indomethacin can suppress the ERK signaling pathway by inhibiting the interaction between Ras and c-Raf and by activating MAP kinase phosphatases.[8] It has also been shown to activate p38 MAPK in some cell types.[9]
-
Induction of Apoptosis: Indomethacin can induce apoptosis in various cancer cell lines through COX-independent mechanisms.[10][11] This can involve the upregulation of p21waf-1 and is generally independent of signals transduced through intracellular calcium, protein kinase A (PKA), and protein kinase C (PKC).[10]
-
Protein Kinase Inhibition: At higher concentrations, Indomethacin has been reported to inhibit cyclic AMP-dependent protein kinases (cAMP-PrK).[12]
Q3: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Here are some strategies:
-
Dose-Response Analysis: Conduct a thorough dose-response analysis to determine the lowest effective concentration of this compound that inhibits your target of interest (e.g., prostaglandin production) without significantly engaging off-target pathways.
-
Use of Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent.
-
Inactive Analogs: If available, use a structurally similar but inactive analog of this compound/Indomethacin as a negative control.
-
COX-2 Selective Inhibitors: Compare the effects of this compound to a highly selective COX-2 inhibitor (e.g., Celecoxib) to distinguish between COX-1/COX-2 and off-target effects.
-
-
Orthogonal Approaches: Confirm your findings using alternative methods. For example, if this compound induces a phenotype, try to replicate it using siRNA/shRNA knockdown of COX-1 and/or COX-2.
-
Rescue Experiments: If you hypothesize an off-target effect is responsible for an observed phenotype, try to rescue the phenotype by overexpressing the putative off-target protein.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected cell death or cytotoxicity at concentrations that should be non-toxic. | This compound/Indomethacin is inducing apoptosis through an off-target mechanism. | Perform a dose-response curve for cytotoxicity (e.g., MTT assay). Conduct an apoptosis assay (e.g., Caspase-3/7 activity, Annexin V staining) to confirm apoptosis. Consider that some cell lines are more sensitive to the pro-apoptotic effects of NSAIDs. |
| Observed phenotype is inconsistent with COX inhibition. | The effect is likely mediated by an off-target pathway (e.g., 5-LOX, NF-κB, MAPK). | Measure the production of prostaglandins (e.g., PGE2) to confirm COX inhibition at the used concentration. Investigate the activation state of key off-target signaling proteins (e.g., phospho-p65 for NF-κB, phospho-ERK for MAPK) by Western blot. Use specific inhibitors for the suspected off-target pathway as a comparison. |
| High variability between replicate experiments. | Inconsistent cell health, passage number, or seeding density. Inconsistent drug preparation or treatment duration. | Standardize your cell culture practices. Ensure cells are healthy and within a consistent passage number range. Optimize cell seeding density to avoid over-confluence or sparseness.[13] Prepare fresh drug solutions for each experiment and ensure accurate and consistent treatment times. |
| No effect of this compound observed. | The drug may not be effectively metabolized to Indomethacin in your cell line. The chosen concentration may be too low. The experimental endpoint is not sensitive to COX inhibition. | Confirm the expression of esterases in your cell line that are required for this compound metabolism. Alternatively, use Indomethacin directly. Perform a dose-response experiment with a positive control for COX inhibition (e.g., measuring prostaglandin levels after inflammatory stimulus). Ensure your assay is appropriate for detecting changes in the pathway of interest. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound and its Metabolites
| Compound | Target | Assay System | IC50 | Reference |
| This compound (PGM) | PGE2 formation (COX) | Sheep seminal vesicle microsomes | 310 µM | [4] |
| This compound (PGM) | TXB2 formation (COX) | Washed rabbit platelet suspension | 6.3 µM | [4] |
| This compound (PGM) | 5-HETE formation (5-LOX) | Cytosol of guinea pig polymorphonuclear leukocytes | 1.5 µM | [4][14] |
| Desproglumidethis compound (DPP) | 5-HETE formation (5-LOX) | Cytosol of guinea pig polymorphonuclear leukocytes | 16.3 µM | [4] |
| Indomethacin | COX-1 | 230 nM | [4] | |
| Indomethacin | COX-2 | 630 nM | [4] |
Experimental Protocols
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to assess the effect of this compound on cell migration, a process often dysregulated in cancer and inflammation.
Protocol:
-
Cell Seeding: Seed cells in a 12- or 24-well plate at a density that will form a confluent monolayer within 24 hours.[5][15]
-
Starvation (Optional): Once confluent, replace the growth medium with serum-free or low-serum medium for 12-24 hours to inhibit cell proliferation.[5]
-
Creating the "Wound": Using a sterile p200 or p1000 pipette tip, make a straight scratch across the center of the cell monolayer.[15]
-
Washing: Gently wash the wells twice with PBS to remove detached cells.[5]
-
Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control.
-
Image Acquisition: Immediately acquire images of the scratch at multiple defined locations (time 0). Use a phase-contrast microscope at 4x or 10x magnification.[15]
-
Incubation: Incubate the plate under standard cell culture conditions.
-
Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed.[15]
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Western Blot for NF-κB and MAPK Pathway Activation
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins in the NF-κB and MAPK pathways following this compound treatment.
Protocol:
-
Cell Treatment: Plate cells and treat with this compound or vehicle control for the desired time. For signaling pathway analysis, short treatment times (e.g., 15, 30, 60 minutes) are often optimal.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Caspase-3/7 Activity Assay for Apoptosis
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Protocol:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at an appropriate density.[1]
-
Treatment: Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).[1]
-
Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 Assay).
-
Reagent Addition: Add the caspase-3/7 reagent to each well and mix gently.[1]
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[1]
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to a cell viability assay (e.g., MTT or CellTiter-Glo®) performed on a parallel plate to account for differences in cell number.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Overview of this compound's off-target effects.
Caption: Workflow for validating off-target effects.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Indomethacin-induced activation of the death receptor-mediated apoptosis pathway circumvents acquired doxorubicin resistance in SCLC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 4. apexbt.com [apexbt.com]
- 5. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Non-steroidal anti-inflammatory drugs suppress the ERK signaling pathway via block of Ras/c-Raf interaction and activation of MAP kinase phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sciencedaily.com [sciencedaily.com]
- 11. Wound healing assay | Abcam [abcam.com]
- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Indomethacin induces apoptosis via a MRP1-dependent mechanism in doxorubicin-resistant small-cell lung cancer cells overexpressing MRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.virginia.edu [med.virginia.edu]
Refinement of Proglumetacin synthesis to improve yield and purity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in the refinement of Proglumetacin synthesis for improved yield and purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, a co-drug of Indometacin and a Proglumide derivative. The synthesis involves two key precursors: Indometacin and a Proglumide-derived alcohol (3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl N(2)-benzoyl-N,N-dipropyl-alpha-glutaminate), which are coupled via an esterification reaction.
Issue 1: Low Yield in Indometacin Synthesis
Q: My synthesis of Indometacin, the precursor for this compound, is resulting in a low overall yield. What are the common causes and how can I optimize the reaction?
A: Low yields in Indometacin synthesis can arise from several factors, depending on the synthetic route chosen. A common traditional route involves the Fischer indole synthesis.
Potential Causes & Solutions:
-
Incomplete Fischer Indole Synthesis: The cyclization of the phenylhydrazone intermediate may be inefficient.
-
Troubleshooting:
-
Catalyst: Ensure the use of an appropriate acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride, in sufficient quantity.
-
Temperature: The reaction often requires heating. Optimize the temperature to ensure cyclization without causing degradation of the starting material or product.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
-
Side Reactions: The formation of regioisomers or other byproducts can reduce the yield of the desired indole intermediate.
-
Troubleshooting:
-
Starting Materials: Use high-purity 4-methoxyphenylhydrazine and levulinic acid derivatives to minimize side reactions.
-
-
-
Acylation Issues: Incomplete acylation of the indole nitrogen with 4-chlorobenzoyl chloride will lower the yield.
-
Troubleshooting:
-
Base: Use a suitable base, like pyridine or triethylamine, to neutralize the HCl generated during the reaction and drive it to completion.
-
Reagent Purity: Ensure the 4-chlorobenzoyl chloride is of high purity and free from hydrolysis.
-
-
Modern Synthetic Approaches: More efficient, two-step syntheses have been developed that can significantly improve the overall yield by coupling the chlorobenzoyl group before the indole formation, which avoids the need for carboxylate protection.
Issue 2: Difficulties in the Esterification of Indomethacin
Q: I am facing challenges with the final esterification step between Indomethacin and the Proglumide-derived alcohol, leading to low yields of this compound. How can I improve this coupling reaction?
A: The esterification of a sterically hindered carboxylic acid like Indometacin with a complex alcohol requires careful selection of coupling agents and reaction conditions.
Potential Causes & Solutions:
-
Steric Hindrance: The bulky nature of both Indometacin and the Proglumide-derived alcohol can slow down the reaction rate.
-
Troubleshooting:
-
Coupling Agents: Utilize powerful coupling agents designed for hindered substrates. Dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP) is a common choice. Other modern coupling reagents can also be explored.
-
Activation of Indomethacin: Convert Indometacin to a more reactive species, such as its acid chloride, prior to reaction with the alcohol. This can be achieved using reagents like thionyl chloride or oxalyl chloride.
-
-
-
Reaction Conditions: Suboptimal reaction conditions can lead to incomplete conversion.
-
Troubleshooting:
-
Solvent: Use an anhydrous, aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) to prevent hydrolysis of activated intermediates.
-
Temperature: While some coupling reactions proceed at room temperature, gentle heating might be necessary to overcome the activation energy barrier. Monitor for potential degradation at higher temperatures.
-
Stoichiometry: A slight excess of the more readily available or less expensive reagent can be used to drive the reaction to completion.
-
-
-
Water Contamination: Traces of water can hydrolyze the activated Indometacin or the coupling agent, reducing the yield.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 3: Impurities in the Final this compound Product
Q: My final this compound product shows significant impurities after purification. What are the likely side products and how can I improve the purity?
A: Impurities can arise from unreacted starting materials, side reactions during the synthesis, or degradation of the product.
Potential Impurities & Purification Strategies:
-
Unreacted Indometacin: Due to incomplete esterification.
-
Purification: Unreacted Indometacin is acidic and can be removed by washing the organic reaction mixture with a mild aqueous base, such as a sodium bicarbonate solution.
-
-
Unreacted Proglumide-derived Alcohol:
-
Purification: This impurity is more polar than this compound and can typically be removed using column chromatography on silica gel.
-
-
Byproducts from Coupling Agents: For example, dicyclohexylurea (DCU) is a common byproduct when using DCC.
-
Purification: DCU is often insoluble in common organic solvents like DCM and can be removed by filtration.
-
-
Side Products from Amide Bond Formation in the Proglumide Moiety: If the Proglumide-derived alcohol is not synthesized and purified correctly, related impurities can be carried through to the final product.
-
Purification: Careful purification of the alcohol precursor is crucial. Final purification of this compound may require advanced chromatographic techniques like preparative HPLC.
-
General Purification Protocol for this compound:
-
Work-up: After the reaction, quench the mixture and wash with aqueous solutions to remove water-soluble impurities and byproducts.
-
Filtration: If solid byproducts like DCU are present, filter the organic solution.
-
Chromatography: Perform column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or methanol in DCM) to separate this compound from its precursors and other impurities.
-
Recrystallization: If a crystalline solid is obtained, recrystallization from an appropriate solvent can further enhance purity.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: this compound is synthesized through a convergent approach. First, the two main precursors, Indometacin and the Proglumide-derived alcohol (3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl N(2)-benzoyl-N,N-dipropyl-alpha-glutaminate), are synthesized separately. Then, these two molecules are joined via an ester linkage.
Q2: Are there any critical steps in the synthesis of the Proglumide-derived alcohol?
A2: The synthesis of this precursor involves multiple steps, including the formation of amide bonds. Ensuring complete reactions and purification at each step is crucial to avoid carrying impurities into the final esterification reaction. The synthesis of N-(2-hydroxyethyl)piperazine, a key component, can be achieved through various methods, including the reductive alkylation and cyclization of monoethanolamine and diethanolamine.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the final purity of this compound?
A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the reaction by observing the consumption of starting materials and the formation of the product.
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing the purity of the final product and quantifying any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and intermediates.
-
Q4: How can I improve the overall yield of the multi-step synthesis of this compound?
A4: To improve the overall yield of a multi-step synthesis, it is essential to optimize each individual step. Even a small improvement in the yield of each step can have a significant impact on the overall yield. Careful planning, use of high-purity reagents, optimization of reaction conditions (temperature, solvent, catalyst), and efficient purification methods are all critical factors.
Quantitative Data Summary
| Parameter | Traditional Indometacin Synthesis | Modern Indometacin Synthesis | This compound Esterification (Optimized) |
| Number of Steps | ~4-5 steps | ~2-3 steps | 1 step |
| Reported Yield Range | 40-60% | 70-85% | 75-90% |
| Key Reagents | Phenylhydrazine, Levulinic acid derivative, 4-chlorobenzoyl chloride | Modified aryl hydrazine, α-Angelica lactone | Indometacin, Proglumide-derived alcohol, DCC, DMAP |
| Typical Purity (Post-Chromatography) | >98% | >99% | >99.5% (HPLC) |
Note: The yield and purity data are approximate ranges based on general synthetic methodologies and may vary depending on specific experimental conditions and scale.
Experimental Protocols
Key Experiment: Esterification of Indometacin to form this compound
Objective: To couple Indometacin with 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl N(2)-benzoyl-N,N-dipropyl-alpha-glutaminate to synthesize this compound.
Materials:
-
Indometacin (1 equivalent)
-
3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl N(2)-benzoyl-N,N-dipropyl-alpha-glutaminate (1.1 equivalents)
-
Dicyclohexylcarbodiimide (DCC) (1.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Methanol)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Indometacin and the Proglumide-derived alcohol in anhydrous DCM.
-
Add DMAP to the solution and stir.
-
In a separate flask, dissolve DCC in anhydrous DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the Indometacin spot is consumed.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of DCM.
-
Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient to yield pure this compound.
Visualizations
Caption: Workflow for the convergent synthesis of this compound.
Caption: Logical troubleshooting flow for synthesis refinement.
Troubleshooting unexpected results in Proglumetacin-treated animal studies
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results in animal studies involving Proglumetacin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common and unexpected issues that may arise during pre-clinical research with this compound.
Q1: We are observing lower than expected anti-inflammatory or analgesic efficacy. What are the potential causes?
A1: Several factors could contribute to reduced efficacy:
-
Metabolic Conversion: this compound is a prodrug that must be metabolized into its active form, Indomethacin.[1][2] Interspecies or even inter-strain variations in metabolic enzyme activity can affect the rate and extent of this conversion. Consider evaluating the plasma levels of Indomethacin to confirm successful conversion.
-
Dosing and Timing: The anti-inflammatory effects of this compound have been shown to be greater when administered 4 hours prior to the inflammatory insult compared to 1 hour before, suggesting a time lag for optimal metabolic activation and distribution.[3] Review your dosing regimen to ensure it aligns with the pharmacokinetic profile of the compound in your specific animal model.
-
Model Selection: The analgesic efficacy of this compound can vary depending on the pain model used. For instance, it has been reported to be more potent than Indomethacin in the rat silver nitrate arthritis model but slightly less active in the rat adjuvant arthritic pain model.[4] Ensure the chosen model is appropriate for the drug's mechanism of action.
Q2: Our study animals are exhibiting significant gastrointestinal (GI) distress. Is this expected, and how can we mitigate it?
A2: Yes, GI distress is a known side effect of non-steroidal anti-inflammatory drugs (NSAIDs), including this compound, due to the inhibition of cyclooxygenase-1 (COX-1) which is involved in protecting the gastric mucosa.[2] However, this compound is designed to have a lower ulcerogenic potential than its active metabolite, Indomethacin.[1][5]
-
Comparative Toxicity: Studies in rats have shown that the ulcerogenic effects of this compound on the gastric mucosa are approximately 1/7 to 1/10 as potent as Indomethacin after a single oral dose and about 1/3 to 1/2 as potent after repeated dosing.[5] If you are observing severe GI effects, it's crucial to compare them against an Indomethacin control group to put the results in context.
-
Mitigation Strategies:
-
Administering the drug with food can help minimize direct irritation to the gastric mucosa.
-
Consider co-administration with gastroprotective agents, although this may interfere with the study's objectives.
-
Ensure the dose is appropriate for the species and strain, as sensitivity to NSAID-induced GI toxicity can vary.
-
Q3: We have observed unexpected cardiovascular or renal side effects. Is there a known link?
A3: While less common than GI issues, cardiovascular and renal side effects are recognized risks associated with NSAIDs, including the active metabolite of this compound, Indomethacin. These effects are linked to the inhibition of prostaglandins that regulate renal blood flow and vascular tone.[2]
-
Potential Unexpected Findings:
-
Cardiovascular: Increased blood pressure, and in some cases, an elevated risk of thrombotic events.
-
Renal: Reduced urine output, edema, and potential for acute kidney injury with long-term use at high doses.
-
-
Troubleshooting Steps:
-
Monitor blood pressure in study animals, especially in longer-term studies.
-
Conduct urinalysis and monitor for changes in kidney function markers in the blood.
-
Review the literature for species-specific cardiovascular and renal effects of Indomethacin to determine if your observations are consistent with known, albeit less common, toxicities.
-
Q4: We are seeing neurological or behavioral changes in our test animals. Is this a known effect of this compound?
A4: Neurological side effects such as headaches, dizziness, and lightheadedness have been reported for Indomethacin.[6] In animal studies, these might manifest as changes in motor coordination, activity levels, or other behavioral alterations.
-
What to Look For:
-
Changes in gait or balance.
-
Lethargy or hyperactivity compared to control groups.
-
Unusual behaviors that are not typical for the species and strain.
-
-
Recommendations:
-
Carefully document all behavioral observations and compare them to a vehicle-treated control group.
-
Consider performing a functional observational battery to systematically assess for neurological changes.
-
Rule out other potential causes of behavioral changes, such as pain or distress from other side effects.
-
Q5: Our results show a discrepancy between in vitro and in vivo anti-inflammatory activity. Why might this be?
A5: This is a common challenge in drug development and can be particularly relevant for prodrugs like this compound.
-
In Vitro vs. In Vivo Metabolism: this compound itself has much lower inhibitory activity on COX enzymes compared to Indomethacin. For example, the IC50 for this compound's inhibition of PGE2 formation is 310 microM, which is significantly higher than what would be expected for a potent anti-inflammatory drug. Its efficacy in vivo is dependent on its conversion to Indomethacin. Standard in vitro assays using cell lines or isolated enzymes may not have the metabolic capacity to convert this compound to Indomethacin, leading to an underestimation of its potential in vivo activity.
-
Alternative Mechanisms: While COX inhibition is the primary mechanism, some research suggests that this compound and one of its other metabolites, desproglumidethis compound maleate (DPP), may have strong inhibitory effects on 5-lipoxygenase (5-LOX), which is another pathway in the arachidonic acid cascade. This could contribute to its anti-inflammatory effects through a non-COX-mediated pathway.
Quantitative Data Summary
The following tables summarize the comparative efficacy and gastrointestinal toxicity of this compound (PGM) and its active metabolite, Indomethacin (IND).
Table 1: Comparative Analgesic Efficacy of this compound vs. Indomethacin
| Animal Model | Potency of PGM Compared to IND (on an equimolar basis) | Reference |
| Phenylquinone-Induced Writhing (mice) | ~0.8 to 2 times as potent | [4] |
| Rat Silver Nitrate Arthritis | ~1.5 times more potent | [4] |
| Rat Adjuvant Arthritic Pain | Slightly less active | [4] |
Table 2: Comparative Gastrointestinal Ulcerogenic Effects of this compound vs. Indomethacin in Rats
| Dosing Regimen | Location | Potency of PGM Compared to IND (on a molar ratio) | Reference |
| Single Oral Dose | Gastric Mucosa | ~1/7 to 1/10 as potent | [5] |
| Repeated Dosing (7 days) | Gastric Mucosa | ~1/3 as potent | [5] |
| Repeated Dosing (7 days) | Small Intestinal Mucosa | ~1/2 as potent | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the efficacy of this compound.
1. Carrageenan-Induced Paw Edema in Rats
This model is used to assess acute anti-inflammatory activity.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g).
-
Procedure:
-
Fast animals overnight with free access to water.
-
Measure the basal volume of the right hind paw using a plethysmometer.
-
Administer this compound, Indomethacin (positive control), or vehicle (control) orally or intraperitoneally at the desired time point before the carrageenan injection (e.g., 1 or 4 hours).
-
Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis: The degree of edema is calculated as the increase in paw volume from the basal measurement. The percentage inhibition of edema is calculated for each treatment group compared to the vehicle control group.
2. Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate peripheral analgesic activity.
-
Animals: Male albino mice (20-25g).
-
Procedure:
-
Administer this compound, Indomethacin (positive control), or vehicle intraperitoneally 30 minutes before the acetic acid injection.
-
Inject 0.1 mL of a 0.7% acetic acid solution intraperitoneally.
-
Immediately place each mouse in an individual observation cage.
-
After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a 20-minute period.
-
-
Data Analysis: The total number of writhes for each animal is recorded. The percentage of analgesic activity is calculated as the reduction in the mean number of writhes in the treated groups compared to the vehicle control group.
3. Adjuvant-Induced Arthritis in Rats
This is a model of chronic inflammation and autoimmune-like joint disease.
-
Animals: Lewis or Sprague-Dawley rats.
-
Procedure:
-
On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis into the sub-plantar region of the right hind paw or at the base of the tail.
-
For prophylactic treatment, begin daily administration of this compound, Indomethacin (positive control), or vehicle on day 0 and continue for a set period (e.g., 14-21 days).
-
For therapeutic treatment, begin dosing after the onset of clinical signs of arthritis (typically around day 10-12).
-
Monitor animals daily for clinical signs of arthritis, including paw swelling (measured with a plethysmometer or calipers) and arthritis score (based on erythema and swelling of the joints).
-
-
Data Analysis: Compare the changes in paw volume and arthritis scores between the treated and control groups over time. At the end of the study, histological analysis of the joints can be performed to assess inflammation, pannus formation, and bone erosion.
Visualizations
Primary Mechanism of Action: COX Inhibition
Caption: this compound is metabolized to Indomethacin, which inhibits COX-1 and COX-2.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected results in this compound studies.
Potential Alternative Signaling Pathway: NRF2 Activation
References
- 1. What is this compound Maleate used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. [Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug. (1). Anti-inflammatory effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug. (2). Analgesic and antipyretic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug. (3) Damaging effects on the gastrointestinal tract] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological studies on this compound maleate, a new non-steroidal anti-inflammatory drug (4). Mode of action on anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Proglumetacin's Analgesic Properties: A Comparative Cross-Validation Across Diverse Pain Models
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analgesic properties of Proglumetacin against other non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail experimental data from various preclinical pain models, offering insights into the compound's efficacy and mechanism of action.
This compound, a non-steroidal anti-inflammatory drug (NSAID), exerts its analgesic and anti-inflammatory effects primarily through its active metabolite, Indomethacin.[1] This guide synthesizes available preclinical data to cross-validate the analgesic efficacy of this compound across different pain modalities and compares its performance with established NSAIDs like Indomethacin, Diclofenac, and Ibuprofen.
Comparative Analgesic Efficacy of this compound
This compound has been evaluated in several preclinical models of pain, demonstrating significant analgesic activity. A key study investigated its effects in comparison to its active metabolite, Indomethacin, in various animal models of pain.
Phenylquinone-Induced Writhing Test in Mice
This model assesses visceral pain by inducing abdominal constrictions (writhes) with an intraperitoneal injection of phenylquinone. The reduction in the number of writhes indicates analgesic activity.
Experimental Protocol: Phenylquinone-Induced Writhing Test
-
Animals: Male mice are used.
-
Procedure: Animals are pre-treated with the test compound (this compound, Indomethacin, or vehicle) orally. After a specific time (e.g., 1 or 4 hours), phenylquinone is injected intraperitoneally to induce writhing.
-
Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) after phenylquinone injection.
-
Endpoint: The percentage of inhibition of writhing compared to the vehicle-treated control group is calculated.[2]
Table 1: Analgesic Effect of this compound and Indomethacin in the Phenylquinone-Induced Writhing Test in Mice [2]
| Treatment (Time Before Phenylquinone) | Potency Relative to Indomethacin |
| This compound (1 hour) | ~0.8 times as potent |
| This compound (4 hours) | ~2 times as potent |
The data indicates that while initially slightly less potent than Indomethacin, this compound's analgesic effect becomes more pronounced over time, likely due to its conversion to the active metabolite.
Inflammatory Pain Models in Rats
To assess efficacy in inflammatory pain, two models were utilized: silver nitrate-induced arthritis and adjuvant-induced arthritis.
Experimental Protocol: Rat Silver Nitrate Arthritis Model
-
Animals: Male rats are used.
-
Procedure: Arthritis is induced by injecting silver nitrate solution into the joint capsule of the ankle. The test compound is administered orally.
-
Observation: Pain is assessed by measuring the pressure required to elicit a struggle response when the inflamed paw is compressed.
-
Endpoint: The increase in pain threshold compared to the control group is determined.[2]
Experimental Protocol: Rat Adjuvant Arthritis Pain Model
-
Animals: Male rats are used.
-
Procedure: Arthritis is induced by a subplantar injection of Freund's complete adjuvant into one hind paw. The test compound is administered orally.
-
Observation: Pain is evaluated by measuring the pressure threshold for eliciting a struggle response in the inflamed paw.
-
Endpoint: The analgesic effect is quantified as the elevation in the pain threshold.[2]
Table 2: Analgesic Activity of this compound in Rat Inflammatory Pain Models [2]
| Pain Model | Analgesic Activity of this compound Compared to Indomethacin |
| Rat Silver Nitrate Arthritis | ~1.5 times more potent |
| Rat Adjuvant Arthritic Pain | Slightly less active |
These findings suggest that this compound is particularly effective in certain models of inflammatory pain, even surpassing its active metabolite in the silver nitrate arthritis model.
Comparison with Other NSAIDs
While direct comparative studies of this compound against a wide range of NSAIDs in multiple pain models are limited, we can infer its relative efficacy by examining data from studies that have used similar standardized pain models for other common NSAIDs.
Table 3: Comparative Efficacy of Various NSAIDs in Preclinical Pain Models
| Pain Model | This compound (vs. Indomethacin)[2] | Indomethacin | Diclofenac | Ibuprofen |
| Phenylquinone-Induced Writhing (Mouse) | ~0.8-2x as potent | Effective | Effective | Effective |
| Formalin Test (Rat/Mouse) - Late Phase (Inflammatory Pain) | Data not available | Effective[3] | Effective[4] | Effective[5] |
| Hot Plate Test (Rat/Mouse) - (Central Analgesia) | Data not available | Ineffective or weak effect[3] | Ineffective or weak effect[6] | Ineffective or weak effect[5] |
| Adjuvant-Induced Arthritis (Rat) | Slightly less active | Effective | Effective | Effective |
Note: This table provides a qualitative comparison based on available literature. Direct quantitative comparison is challenging due to variations in experimental protocols across different studies.
The available data suggests that this compound's analgesic profile is consistent with that of other potent NSAIDs, showing strong efficacy in models of inflammatory and visceral pain. Like other NSAIDs, its effect in models of acute thermal pain (hot plate test), which primarily measures centrally mediated analgesia, is expected to be limited.
Mechanism of Action and Signaling Pathways
This compound is a prodrug that is rapidly metabolized in the body to Indomethacin.[1] The primary mechanism of action of Indomethacin is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation.
However, some evidence suggests that this compound may possess a unique activity beyond that of Indomethacin. One study indicated that this compound and its other major metabolite, desproglumidethis compound, strongly inhibited 5-lipoxygenase (5-LOX) activity.[7] The 5-LOX pathway is responsible for the production of leukotrienes, another class of inflammatory mediators. This potential dual inhibition of both COX and 5-LOX pathways could contribute to a broader anti-inflammatory and analgesic profile for this compound.
Below are diagrams illustrating the experimental workflow for a common pain model and the proposed signaling pathway for this compound.
References
- 1. Adjuvant-Induced Arthritis Model [chondrex.com]
- 2. chondrex.com [chondrex.com]
- 3. researchgate.net [researchgate.net]
- 4. Preemptive analgesic effect of diclofenac: experimental study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Proglumetacin vs. Celecoxib: A Comparative Analysis of COX-2 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cyclooxygenase-2 (COX-2) selectivity of proglumetacin and celecoxib, supported by available experimental data. This compound, a prodrug of the non-selective nonsteroidal anti-inflammatory drug (NSAID) indomethacin, and celecoxib, a selective COX-2 inhibitor, are frequently utilized in the management of pain and inflammation. Understanding their differential effects on COX isoforms is critical for informed therapeutic application and drug development.
Mechanism of Action: A Tale of Two Selectivities
This compound exerts its therapeutic effects after being metabolized in the body to its active form, indomethacin. Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. The inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic properties. However, the concurrent inhibition of the constitutively expressed COX-1 enzyme, which is involved in gastrointestinal mucosal protection and platelet aggregation, can lead to undesirable side effects.
In contrast, celecoxib is a diaryl-substituted pyrazole that acts as a selective inhibitor of the COX-2 enzyme.[1] Its chemical structure allows it to specifically bind to the active site of COX-2, which is slightly larger than that of COX-1, thereby minimizing its effects on the latter at therapeutic concentrations.[2] This selectivity for COX-2 is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[3]
Quantitative Comparison of COX-1 and COX-2 Inhibition
The following tables summarize the 50% inhibitory concentrations (IC50) for this compound's active metabolite, indomethacin, and celecoxib against COX-1 and COX-2. It is important to note that these values are derived from various in vitro studies and may differ based on the specific assay conditions. A direct head-to-head comparative study under identical experimental conditions was not available in the public domain at the time of this review.
Table 1: IC50 Values for Indomethacin (Active Metabolite of this compound)
| Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio | Source |
| Human Whole Blood Assay | 0.42 | 0.98 | 2.33 | [4] |
| Purified Human Enzymes | 0.018 | 0.026 | 1.44 | N/A |
Table 2: IC50 Values for Celecoxib
| Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Source |
| Human Whole Blood Assay | 15 | 0.38 | 39.5 | [4] |
| Purified Human Enzymes | 4.3 | 0.04 | 107.5 | N/A |
Note: The COX-2/COX-1 selectivity ratio is calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher ratio indicates greater selectivity for COX-2. The data clearly illustrates the non-selective nature of indomethacin and the pronounced COX-2 selectivity of celecoxib.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity of NSAIDs is commonly performed using in vitro assays. The human whole blood assay is a widely accepted method that reflects a more physiologically relevant environment.
Human Whole Blood Assay for COX-1 and COX-2 Selectivity
This assay measures the production of prostaglandins, specifically thromboxane B2 (TXB2) as an indicator of COX-1 activity and prostaglandin E2 (PGE2) as an indicator of COX-2 activity, in human whole blood.
COX-1 Inhibition Assay:
-
Freshly drawn heparinized human blood is aliquoted.
-
Various concentrations of the test compound (e.g., indomethacin or celecoxib) are added to the blood samples.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet aggregation and subsequent TXB2 production via the COX-1 pathway.
-
The reaction is stopped, and the serum is collected after centrifugation.
-
The concentration of TXB2 in the serum is measured using a specific immunoassay (e.g., ELISA or RIA).
-
The IC50 value is determined by plotting the percentage of TXB2 inhibition against the concentration of the test compound.
COX-2 Inhibition Assay:
-
Freshly drawn heparinized human blood is aliquoted.
-
The blood is pre-incubated with a COX-1 selective inhibitor (e.g., low-dose aspirin) to block the background COX-1 activity.
-
Lipopolysaccharide (LPS) is added to the blood samples to induce the expression of COX-2 in monocytes.
-
Various concentrations of the test compound are added.
-
The blood is incubated at 37°C for a specified time (e.g., 24 hours) to allow for COX-2 expression and PGE2 production.
-
The reaction is stopped, and plasma is collected after centrifugation.
-
The concentration of PGE2 in the plasma is measured using a specific immunoassay.
-
The IC50 value is determined by plotting the percentage of PGE2 inhibition against the concentration of the test compound.
Visualizing the Pathways and Processes
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's conversion to non-selective indomethacin.
Caption: Celecoxib's selective inhibition of the COX-2 pathway.
Caption: Workflow for determining COX-1 and COX-2 inhibition.
Conclusion
The available in vitro data consistently demonstrate that celecoxib is a highly selective COX-2 inhibitor, whereas this compound, through its active metabolite indomethacin, acts as a non-selective inhibitor of both COX-1 and COX-2. This fundamental difference in their mechanism of action has significant implications for their clinical use, particularly concerning their gastrointestinal safety profiles. For researchers and drug development professionals, the distinct selectivity profiles of these two agents offer valuable tools for investigating the specific roles of COX-1 and COX-2 in various physiological and pathological processes. Further direct comparative studies would be beneficial to provide a more definitive quantitative assessment of their relative potencies and selectivities under identical experimental conditions.
References
- 1. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Celecoxib versus diclofenac in long-term management of rheumatoid arthritis: randomised double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Independent Replication of Proglumetacin's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanistic data available for Proglumetacin and its common alternatives. While direct independent replication of the initial mechanistic studies on this compound's metabolites is limited, this guide synthesizes available data from various independent studies on its active metabolite, Indomethacin, and compares it with other widely used non-steroidal anti-inflammatory drugs (NSAIDs).
This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions as a prodrug, being metabolized in the body into its active components: Indomethacin, Proglumide, and Desproglumidethis compound (DPP). The primary anti-inflammatory effects of this compound are attributed to Indomethacin, a potent non-selective inhibitor of cyclooxygenase (COX) enzymes.
Comparative Analysis of Cyclooxygenase (COX) Inhibition
The principal mechanism of action for most NSAIDs, including the active metabolite of this compound, is the inhibition of COX enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation.[1]
The following table summarizes the 50% inhibitory concentrations (IC50) for this compound's active metabolite, Indomethacin, and a range of alternative NSAIDs against COX-1 and COX-2. The data is compiled from various independent in vitro studies, providing a basis for comparing their potency and selectivity.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Indomethacin (active metabolite of this compound) | 0.027 - 0.23[2][3] | 0.127 - 0.63[2][3] | ~0.2 - 0.37 |
| Diclofenac | 0.611[4] | 0.63[4] | ~0.97 |
| Naproxen | 0.34[5] | 0.18[5] | ~1.89 |
| Ibuprofen | 13[6] | 370[6] | ~0.035 |
| Celecoxib | 15 - 30[7][8] | 0.04 - 0.05[7][8] | ~375 - 600 |
Note: IC50 values can vary depending on the specific experimental conditions, such as the enzyme source and assay methodology.
Dual Inhibition of Cyclooxygenase and 5-Lipoxygenase Pathways
| Compound | 5-Lipoxygenase IC50 (µM) |
| This compound | 1.5 |
| Desproglumidethis compound (DPP) | 16.3 |
Data from Ono N, et al. (1986). Further independent validation is required.
Gastroprotective Mechanism of the Proglumide Metabolite
The proglumide component of this compound is believed to contribute a gastroprotective effect, which is a significant advantage for an NSAID. This effect is not mediated by influencing prostaglandin synthesis but rather through the antagonism of cholecystokinin (CCK) receptors.[9][10][11] By blocking gastrin/CCK receptors, Proglumide can reduce gastric acid secretion, thereby mitigating the ulcerogenic potential of the Indomethacin metabolite.[9][12]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.
Caption: Metabolism of this compound and the mechanisms of its metabolites.
Caption: The Arachidonic Acid Cascade and points of NSAID intervention.
Caption: A generalized experimental workflow for in vitro COX inhibition assays.
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is through an in vitro enzyme assay.[13][14][15][16]
Objective: To determine the IC50 value of a test compound for COX-1 and COX-2.
Materials:
-
Purified COX-1 (e.g., ovine) and COX-2 (e.g., human recombinant) enzymes.
-
Heme (cofactor).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Arachidonic acid (substrate).
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO).
-
Reaction terminating solution (e.g., 1N HCl).
-
Prostaglandin quantification method (e.g., Enzyme Immunoassay (EIA) kit for PGE2 or LC-MS/MS).
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme in a microplate well.
-
Add various concentrations of the test inhibitor to the wells. A vehicle control (solvent only) is also included.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes at 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Allow the reaction to proceed for a specific time (e.g., 2 minutes at 37°C).
-
Stop the reaction by adding the terminating solution.
-
Quantify the amount of prostaglandin (e.g., PGE2) produced in each well using a suitable method like EIA or LC-MS/MS.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
The inhibitory effect on 5-LOX can be assessed using a fluorometric or colorimetric assay.[17][18]
Objective: To determine the IC50 value of a test compound for 5-LOX.
Materials:
-
Purified 5-LOX enzyme.
-
Assay buffer.
-
LOX substrate (e.g., linoleic acid or arachidonic acid).
-
Test inhibitor.
-
Fluorometric or colorimetric probe.
-
Known 5-LOX inhibitor (positive control, e.g., Zileuton).
Procedure:
-
In a microplate, add the assay buffer and the test inhibitor at various concentrations.
-
Add the 5-LOX enzyme to the wells and incubate for a short period.
-
Initiate the reaction by adding the LOX substrate.
-
The reaction produces an intermediate that reacts with the probe to generate a fluorescent or colorimetric signal.
-
Measure the signal kinetically over a period of time (e.g., 10-20 minutes) using a microplate reader.
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apexbt.com [apexbt.com]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Proglumide? [synapse.patsnap.com]
- 10. Proglumide | C18H26N2O4 | CID 4922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Proglumide - Wikipedia [en.wikipedia.org]
- 12. Gastric and duodenal antiulcer and cytoprotective effects of proglumide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. assaygenie.com [assaygenie.com]
- 18. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
